2-(Benzyloxy)butanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89279-49-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-phenylmethoxybutanal |
InChI |
InChI=1S/C11H14O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3 |
InChI Key |
YTXIEUATJGWTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)butanal
Introduction
2-(Benzyloxy)butanal is an organic compound featuring a butanal backbone with a benzyloxy substituent at the alpha-position. This structure combines the reactivity of an aldehyde with the protective and modifying characteristics of a benzyl ether. While specific research on this compound is limited, its chemical behavior can be inferred from the properties of its constituent functional groups and analogous molecules. This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and expected reactivity of this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of this compound are anticipated to be influenced by its aldehyde and benzyloxy functionalities. The molecular weight and the presence of the benzyl group suggest it is likely a liquid at room temperature with a relatively high boiling point.
Estimated Physicochemical Data
The following table summarizes the estimated physicochemical properties of this compound. These values are derived from data for butanal, 2-benzylbutanal, and other benzyloxy-containing aldehydes.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₁H₁₄O₂ | - |
| Molecular Weight | 178.23 g/mol | - |
| Boiling Point | ~230-250 °C | Estimated based on related structures. |
| Density | ~1.0 g/mL | Similar to other aromatic ethers and aldehydes. |
| Solubility | Soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons). Sparingly soluble in water. | The hydrophobic benzyl and butyl groups limit water solubility. |
| Appearance | Colorless to pale yellow liquid | Typical for many aldehydes. |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established organic chemistry methodologies. The two most plausible routes are the benzylation of 2-hydroxybutanal and the oxidation of 2-(benzyloxy)butan-1-ol.
Proposed Synthetic Pathways
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol: Benzylation of 2-Hydroxybutanal (Hypothetical)
This protocol is a hypothetical procedure based on standard Williamson ether synthesis.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).
-
Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Dissolve 2-hydroxybutanal (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by the aldehyde and benzyloxy functional groups.
Caption: Potential chemical transformations of this compound.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)butanoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 2-(benzyloxy)butan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
-
Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) will convert the aldehyde into an alkene.
Reactions of the Benzyloxy Group
-
Hydrogenolysis: The benzyl ether can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst) to deprotect the hydroxyl group, yielding butane-1,2-diol.
Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques. The expected key spectroscopic features are summarized below.
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO): Singlet or triplet around δ 9.5-9.8 ppm. - Benzyl protons (C₆H₅): Multiplet around δ 7.2-7.4 ppm. - Benzylic protons (OCH₂Ph): Singlet or AB quartet around δ 4.5 ppm. - Alpha-proton (CH-O): Multiplet around δ 3.5-4.0 ppm. - Alkyl protons (CH₂CH₃): Multiplets in the upfield region (δ 0.9-1.8 ppm). |
| ¹³C NMR | - Carbonyl carbon (C=O): Signal around δ 200-205 ppm. - Aromatic carbons: Signals between δ 127-138 ppm. - Benzylic carbon (OCH₂Ph): Signal around δ 70-75 ppm. - Alpha-carbon (CH-O): Signal around δ 75-85 ppm. - Alkyl carbons: Signals in the upfield region (δ 10-30 ppm). |
| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1720-1740 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O stretch (ether): Strong absorption around 1100 cm⁻¹. - Aromatic C=C stretches: Medium absorptions around 1450-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 178. - Key Fragments: Loss of the ethyl group (m/z = 149), loss of the benzyl group (m/z = 87), and the tropylium ion (m/z = 91). |
Potential Biological Role and Signaling
Specific biological activities of this compound have not been reported. However, as a reactive aldehyde, it has the potential to interact with biological systems. Aldehydes are known to be electrophilic and can react with nucleophilic residues in biomolecules such as proteins and DNA. This reactivity is a key aspect of the biological activity of many naturally occurring and synthetic aldehydes.
Caption: Conceptual pathway of aldehyde interaction with biological macromolecules.
The benzyloxy group may influence the lipophilicity and steric profile of the molecule, potentially affecting its ability to cross cell membranes and interact with specific biological targets. Further research would be necessary to elucidate any specific pharmacological or toxicological properties of this compound.
Conclusion
This compound is a molecule of interest due to its combination of an aldehyde and a benzyl ether. While direct experimental data is scarce, a comprehensive understanding of its chemical properties, reactivity, and potential biological interactions can be formulated based on the well-established principles of organic chemistry. This guide provides a foundational understanding for researchers and developers who may consider this or structurally similar molecules in their work. The synthetic routes and reaction pathways outlined here offer a starting point for the practical application and further investigation of this compound.
Technical Guide: Synthesis of 2-(Benzyloxy)butanal from Butanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(benzyloxy)butanal from butanal. The synthesis is presented as a two-step process: (1) organocatalytic α-bromination of butanal to yield 2-bromobutanal, and (2) subsequent Williamson ether synthesis to afford the target compound, this compound. This guide includes detailed experimental protocols, a summary of quantitative data, and logical diagrams to illustrate the synthetic pathway and reaction mechanisms. The methodologies are based on established chemical principles and adapted from relevant literature to provide a practical framework for laboratory application.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. The presence of both an aldehyde and a benzyl ether functionality allows for a wide range of subsequent chemical transformations. This guide details a reliable and modern synthetic route starting from the readily available precursor, butanal.
The chosen synthetic strategy involves an initial enantioselective α-bromination of butanal using an organocatalyst and N-bromosuccinimide (NBS). This approach is favored for its mild reaction conditions and the ability to introduce chirality at the α-position if a chiral catalyst is employed. The resulting 2-bromobutanal is a versatile intermediate that can undergo nucleophilic substitution.
The second step is the classic Williamson ether synthesis, where the bromide in 2-bromobutanal is displaced by a benzyl alkoxide, formed in situ from benzyl alcohol and a strong base. This reaction forms the desired carbon-oxygen bond, yielding this compound.
Synthetic Pathway
The overall synthetic transformation from butanal to this compound is depicted in the following workflow:
Caption: Overall synthetic workflow from butanal to this compound.
Experimental Protocols
Step 1: Organocatalytic α-Bromination of Butanal
This procedure is adapted from modern organocatalytic methods for the α-halogenation of aldehydes.
Materials:
-
Butanal (freshly distilled)
-
N-Bromosuccinimide (NBS)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or a similar organocatalyst)
-
Hexafluoroisopropanol (HFIP), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the organocatalyst (e.g., 2 mol%).
-
Add anhydrous dichloromethane (to dissolve the catalyst) followed by freshly distilled butanal (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous hexafluoroisopropanol.
-
Add the NBS solution dropwise to the butanal solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-bromobutanal.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-bromobutanal.
Step 2: Williamson Ether Synthesis of this compound
This procedure follows the general principles of the Williamson ether synthesis.
Materials:
-
2-Bromobutanal (from Step 1)
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully evaporate the residual hexanes under a stream of inert gas.
-
Add anhydrous DMF to the flask to suspend the sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve benzyl alcohol (1.1 eq) in anhydrous DMF and add it dropwise to the sodium hydride suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Re-cool the resulting sodium benzylate solution to 0 °C.
-
Dissolve 2-bromobutanal (1.0 eq) in anhydrous DMF and add it dropwise to the sodium benzylate solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound from butanal. The yields are estimated based on literature values for similar reactions and may vary depending on experimental conditions.
| Parameter | Step 1: α-Bromination | Step 2: Williamson Ether Synthesis | Overall |
| Reactants | Butanal, NBS | 2-Bromobutanal, Benzyl Alcohol | Butanal |
| Product | 2-Bromobutanal | This compound | This compound |
| Molar Mass ( g/mol ) | 150.99 | 178.22 | 178.22 |
| Estimated Yield (%) | 75 - 85 | 60 - 75 | 45 - 64 |
| Purity (by GC-MS, %) | >95 | >98 | >98 |
Characterization of this compound
Due to the absence of direct literature NMR data for this compound, the following are predicted chemical shifts based on the analysis of structurally similar compounds.
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 9.65 (d, 1H, J = 2.0 Hz, CHO)
-
δ 7.30-7.40 (m, 5H, Ar-H)
-
δ 4.60 (d, 1H, J = 12.0 Hz, O-CH₂-Ph)
-
δ 4.45 (d, 1H, J = 12.0 Hz, O-CH₂-Ph)
-
δ 3.80 (m, 1H, CH-O)
-
δ 1.70-1.90 (m, 2H, CH₂)
-
δ 0.95 (t, 3H, J = 7.5 Hz, CH₃)
Predicted ¹³C NMR (CDCl₃, 101 MHz):
-
δ 204.5 (CHO)
-
δ 137.5 (Ar-C)
-
δ 128.6 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 127.8 (Ar-CH)
-
δ 82.0 (CH-O)
-
δ 71.5 (O-CH₂-Ph)
-
δ 24.0 (CH₂)
-
δ 11.0 (CH₃)
Reaction Mechanisms
Organocatalytic α-Bromination
The organocatalytic α-bromination of butanal proceeds through an enamine intermediate.
Caption: Mechanism of organocatalytic α-bromination of butanal.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction.
Caption: Mechanism of the Williamson ether synthesis.
Conclusion
The synthesis of this compound from butanal can be effectively achieved through a two-step sequence involving organocatalytic α-bromination followed by a Williamson ether synthesis. This guide provides detailed protocols and expected outcomes to aid researchers in the successful synthesis of this versatile intermediate. The use of modern catalytic methods for the initial bromination step offers advantages in terms of selectivity and reaction conditions. Careful execution of the described procedures should provide this compound in good overall yield and high purity, suitable for further applications in drug development and organic synthesis.
An In-depth Technical Guide to 2-(Benzyloxy)butanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(benzyloxy)butanal, a chiral aldehyde with potential applications in organic synthesis and drug discovery. Due to the limited availability of data for this specific compound, this guide also includes relevant information on its constitutional isomer, 4-(benzyloxy)butanal, to offer a broader context for its physicochemical properties, reactivity, and potential biological significance. This document consolidates available information on its chemical identity, properties, and synthetic methodologies, presenting it in a clear and accessible format for researchers and professionals in the field.
Chemical Identity and Structure
The nomenclature and structural representation of this compound are fundamental to understanding its chemistry.
IUPAC Name: this compound
This name indicates a four-carbon aldehyde (butanal) with a benzyloxy group (a benzyl group linked via an oxygen atom) attached to the second carbon atom. The presence of a chiral center at the second carbon implies the existence of two enantiomers: (S)-2-(benzyloxy)butanal and (R)-2-(benzyloxy)butanal.
Synonyms: 2-(Phenylmethoxy)butanal
Molecular Structure
The structure of this compound is characterized by a butanal backbone with a benzyloxy substituent at the alpha-position to the carbonyl group.
Molecular Formula: C₁₁H₁₄O₂
Molecular Weight: 178.23 g/mol
SMILES: O=CCC(OCC1=CC=CC=C1)C
Physicochemical Properties
Quantitative data for this compound is not widely available. However, data for its constitutional isomer, 4-(benzyloxy)butanal, provides valuable comparative insights.[1]
| Property | Value (for 4-(Benzyloxy)butanal) | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Boiling Point | 275.8°C at 760 mmHg | [1] |
| Flash Point | 115.3°C | [1] |
| Log P (Octanol-Water Partition Coefficient) | 2.18230 | [1] |
| Polar Surface Area | 26.30 Ų | [1] |
| Physical State | Colorless liquid | [1] |
Synthesis and Experimental Protocols
The synthesis of chiral α-alkoxy aldehydes is a key step in the preparation of various organic molecules. A synthetic route for (S)-2-benzyloxybutanal has been described.[2]
Synthesis of (S)-2-Benzyloxybutanal
A reported synthesis of (S)-2-benzyloxybutanal starts from a carbohydrate-derived precursor.[2] While the full detailed protocol is part of a larger synthetic effort, the key transformation involves the oxidative cleavage of a vicinal diol.
A general representation of a synthetic pathway to a 2-alkoxybutanal is illustrated below. This involves the protection of an alcohol, followed by oxidation to the aldehyde.
Caption: General synthetic scheme for this compound.
Reactivity and Potential Applications
Aldehydes are versatile functional groups in organic synthesis. The presence of a benzyloxy group at the α-position can influence the stereochemical outcome of nucleophilic additions to the carbonyl group.
While specific applications for this compound are not extensively documented, its structure suggests its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Aldehydes are precursors to a wide range of functional groups, and the benzyloxy group can serve as a protecting group for a hydroxyl function, which can be deprotected at a later synthetic stage.
The constitutional isomer, 4-(benzyloxy)butanal, is noted as a versatile intermediate in organic synthesis.[1] It can undergo reactions such as nucleophilic substitution at the benzylic position and oxidation or reduction of the aldehyde group.[1]
Biological Activity
There is limited information available on the specific biological activity of this compound. However, aldehydes are known to be reactive molecules that can participate in various biological processes. The benzyloxy moiety may also influence the compound's interaction with biological targets.
Conclusion
This compound is a chiral aldehyde with potential as a synthetic intermediate. While detailed information on this specific molecule is scarce, this guide provides the foundational knowledge of its structure and a plausible synthetic approach. The data presented for its isomer, 4-(benzyloxy)butanal, offers a useful reference point for its expected physicochemical properties. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug development and other scientific disciplines.
References
An In-depth Technical Guide to 2-(Benzyloxy)butanal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific CAS Registry Number for 2-(Benzyloxy)butanal could not be definitively identified through a comprehensive search of publicly available databases. This guide synthesizes information on its synthesis and properties based on available scientific literature, alongside data for the closely related isomer, 4-(Benzyloxy)butanal, for comparative purposes.
Introduction
This compound, an alpha-alkoxy aldehyde, represents a class of organic compounds with significant potential in synthetic chemistry and drug discovery. The presence of a benzyloxy group at the alpha position to the aldehyde introduces a key structural motif that influences the molecule's reactivity and potential biological activity. This guide provides a detailed overview of the available technical information for this compound, including its synthesis, physicochemical properties, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical and Spectroscopic Data
While specific quantitative data for this compound is scarce, the following table summarizes key properties of the related isomer, 4-(Benzyloxy)butanal (CAS: 5470-84-8), to provide an estimate of the expected characteristics.
| Property | Value (for 4-(Benzyloxy)butanal) |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Boiling Point | 275.8 °C at 760 mmHg |
| Density | 1.015 g/cm³ |
| Refractive Index | 1.500 |
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of this compound. While a dedicated spectrum for the 2-isomer is not publicly available, the expected characteristic signals are outlined below based on general principles and data for related compounds.
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | - Aldehyde proton (CHO) signal around δ 9.5-9.8 ppm. - Benzylic protons (OCH₂) signal as a singlet around δ 4.5 ppm. - Aromatic protons of the benzyl group between δ 7.2-7.4 ppm. - Methylene and methyl protons of the butyl chain with characteristic splitting patterns. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of δ 190-205 ppm. - Benzylic carbon (OCH₂) signal around δ 70-75 ppm. - Aromatic carbons in the δ 127-138 ppm region. - Aliphatic carbons of the butyl chain at higher field. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹. - C-O-C stretching vibrations for the ether linkage. - C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation pattern including the loss of the benzyl group (m/z 91). |
Synthesis of (S)-2-(Benzyloxy)butanal
A facile synthesis of the chiral (S)-2-Benzyloxybutanal has been reported, starting from the readily available 2-deoxy-D-ribose. This multi-step synthesis provides a clear pathway for obtaining the enantiomerically pure compound, which is of significant interest in asymmetric synthesis.
Experimental Protocol:
The synthesis involves the conversion of 2-deoxy-D-ribose to (2R, 3S)-3-O-benzyl-pentane-1,2,3-triol, followed by oxidative cleavage to yield the desired aldehyde.[1]
Step 1: Synthesis of (2R, 3S)-3-O-benzyl-pentane-1,2,3-triol
This step involves the protection and modification of 2-deoxy-D-ribose to introduce the benzyl group and create the necessary pentanetriol structure. A detailed procedure can be found in the work by Suami et al.[1]
Step 2: Periodate Oxidation to (S)-2-Benzyloxybutanal
-
Dissolve the (2R, 3S)-3-O-benzyl-pentane-1,2,3-triol in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Cool the solution in an ice bath.
-
Add a solution of sodium periodate (NaIO₄) dropwise with stirring. The periodate will cleave the vicinal diol.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench any excess periodate by adding a few drops of ethylene glycol.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Benzyloxybutanal.
-
Purify the product by column chromatography on silica gel.
Logical Workflow for the Synthesis:
Caption: Synthetic pathway to (S)-2-(Benzyloxy)butanal.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the alpha-benzyloxy substituent.
Key Reactions:
-
Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles at the carbonyl carbon.
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)butanoic acid.
-
Reduction: Can be reduced to the corresponding primary alcohol, 2-(benzyloxy)butan-1-ol.
-
Alpha-Substitution: The presence of the alpha-alkoxy group can influence the reactivity of the alpha-proton in enolate formation and subsequent reactions.[2][3]
Relevance in Pharmaceutical Research:
While specific biological activities of this compound are not widely reported, related benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity.[4] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[4] This suggests that the benzyloxy-aldehyde scaffold could be a valuable pharmacophore for the development of new therapeutic agents.
The mechanism of action for these compounds may involve interaction with key signaling pathways that regulate cell proliferation and death.
Potential Signaling Pathway Involvement:
Caption: Potential mechanism of benzyloxy-aldehyde induced apoptosis.
Conclusion
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Benzyloxy)butanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Benzyloxy)butanal. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs and predictive models to offer a robust profile for research and development purposes. The document covers physicochemical properties, spectroscopic data, synthesis and reactivity, and potential biological activities, with a focus on data presentation in structured tables and detailed experimental methodologies.
Introduction
This compound, a member of the α-alkoxy aldehyde family, is a molecule of interest in organic synthesis and potential pharmaceutical applications. Its structure, featuring a chiral center at the α-position to the aldehyde and a bulky benzyloxy group, suggests a versatile scaffold for the synthesis of complex organic molecules. The aldehyde functional group is a key reactive site for various nucleophilic additions and oxidations, while the benzyloxy group can influence the molecule's steric and electronic properties, as well as its metabolic stability. This guide aims to provide a detailed understanding of its characteristics to facilitate its use in a laboratory and drug discovery setting.
Physicochemical Properties
| Property | Estimated Value/Information | Source/Basis for Estimation |
| Molecular Formula | C₁₁H₁₄O₂ | Calculated |
| Molecular Weight | 178.23 g/mol | Calculated |
| Appearance | Colorless liquid (predicted) | Based on 4-(Benzyloxy)butanal[1] |
| Boiling Point | ~220-240 °C at 760 mmHg (estimated) | Inferred from 2-benzyl-2-butanol (225.9 °C)[2] and 4-(benzyloxy)butanal (275.8 °C)[1] |
| Melting Point | Not available | - |
| Density | ~0.97-1.02 g/mL (estimated) | Inferred from 2-benzyl-2-butanol (0.969 g/mL)[2] and 4-(benzyloxy)butanal (1.015 g/cm³)[1] |
| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane) and sparingly soluble in water. | General solubility of ethers and aldehydes[3][4] |
Spectroscopic Data (Predicted)
Detailed spectroscopic data for this compound is not published. The following are predicted spectral characteristics based on analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show the following characteristic signals. Predicted chemical shifts are based on data for 4-(benzyloxy)butanal and other benzyloxy-containing compounds.[1][5][6][7]
| Protons | Multiplicity (Predicted) | Chemical Shift (δ, ppm) (Predicted) |
| Aldehyde (-CHO) | Doublet | ~9.6-9.8 |
| Aromatic (C₆H₅-) | Multiplet | ~7.2-7.4 |
| Benzylic (-OCH₂Ph) | Singlet | ~4.5-4.7 |
| α-Proton (-CH(O)-CHO) | Triplet or multiplet | ~3.8-4.0 |
| Methylene (-CH₂CH₃) | Multiplet | ~1.6-1.8 |
| Methyl (-CH₃) | Triplet | ~0.9-1.1 |
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to exhibit the following signals, with estimations based on related structures.[8][9]
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Carbonyl (-CHO) | ~200-205 |
| Aromatic (ipso-C) | ~137-139 |
| Aromatic (ortho, meta, para-C) | ~127-129 |
| Benzylic (-OCH₂Ph) | ~70-73 |
| α-Carbon (-CH(O)-CHO) | ~80-85 |
| Methylene (-CH₂CH₃) | ~25-30 |
| Methyl (-CH₃) | ~10-15 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[10][11]
| Functional Group | Vibration | Wavenumber (cm⁻¹) (Predicted) |
| C=O (aldehyde) | Stretch | ~1720-1740 |
| C-H (aldehyde) | Stretch | ~2720 and ~2820 |
| C-O-C (ether) | Stretch | ~1070-1150 |
| C-H (aromatic) | Stretch | ~3030 |
| C=C (aromatic) | Stretch | ~1600 and ~1450 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.[12][13][14]
| m/z | Fragment Ion (Predicted) | Fragmentation Pathway |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular ion (M⁺) |
| 91 | [C₇H₇]⁺ | Benzylic cation (base peak) from cleavage of the benzyl-oxygen bond. |
| 149 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the butanal chain. |
| 107 | [C₇H₇O]⁺ | Tropylium ion with a hydroxyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Synthesis and Reactivity
Synthesis
A common route for the synthesis of α-alkoxy aldehydes is the oxidation of the corresponding primary alcohol. Thus, this compound can be prepared from 2-(benzyloxy)butan-1-ol.
This protocol is adapted from standard Swern oxidation procedures.[15]
Materials:
-
2-(Benzyloxy)butan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
A solution of oxalyl chloride (1.1 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 2-(benzyloxy)butan-1-ol (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Synthesis of this compound via Swern Oxidation.
Reactivity
The reactivity of this compound is primarily dictated by the aldehyde functional group and the α-benzyloxy substituent.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and enolates.[16]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)butanoic acid, using common oxidizing agents like potassium permanganate or Jones reagent.[1]
-
Reduction: The aldehyde can be reduced to the primary alcohol, 2-(benzyloxy)butan-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]
-
Reactions at the α-Carbon: The presence of a hydrogen atom on the α-carbon allows for enolate formation under basic conditions, which can then participate in reactions such as aldol condensations and alkylations. The bulky benzyloxy group may sterically hinder some of these reactions.[17]
-
Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the corresponding α-hydroxybutanal.
Reactivity profile of this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not available. However, the activities of related compounds provide insights into its potential.
-
Antimicrobial and Antifungal Activity: Aldehydes, in general, are known to possess antimicrobial and antifungal properties.[18] Benzaldehyde and its derivatives have shown inhibitory effects against various pathogens.[18] The benzyloxy moiety may also contribute to these activities.[19]
-
Anticancer Activity: Several benzyloxybenzaldehyde derivatives have been synthesized and shown to exhibit significant anticancer activity against cell lines such as HL-60.[20] These compounds were found to induce apoptosis and cause a loss of mitochondrial membrane potential.[20]
-
ALDH Inhibition: Some benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, such as ALDH1A3.[5][21] ALDHs are a group of enzymes responsible for oxidizing aldehydes to carboxylic acids, and their inhibition is a target in certain cancer therapies.[21]
Given these findings, this compound could be a candidate for investigation in antimicrobial, antifungal, and anticancer research. A potential mechanism of action could involve the inhibition of key metabolic enzymes like ALDHs or interference with cell membrane integrity.
Potential biological activity pathways of this compound.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not available. Standard precautions for handling aldehydes should be followed. Aldehydes can be irritants to the skin, eyes, and respiratory tract. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a chiral α-alkoxy aldehyde with significant potential as a building block in organic synthesis and as a scaffold for the development of biologically active molecules. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and potential biological activities based on the analysis of structurally related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule.
References
- 1. Buy 4-(Benzyloxy)butanal | 5470-84-8 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-BENZYL-2-BUTANOL | 772-46-3 [chemicalbook.com]
- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Synthesis and characterization of two homologous series of diastereomeric 2-alkoxyphenylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 17. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Benzyloxy)butanal
This guide provides a detailed overview of the molecular properties of 2-(Benzyloxy)butanal, a significant organic compound for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this compound, this document also includes data for its structural isomer, 4-(Benzyloxy)butanal, for comparative purposes.
Quantitative Data Summary
The molecular formula and weight of this compound have been determined based on its chemical structure. The table below summarizes these key quantitative data points and provides a comparison with its isomer, 4-(Benzyloxy)butanal.
| Property | This compound (Calculated) | 4-(Benzyloxy)butanal (Experimental) | Data Source |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | - |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | [1] |
Experimental Protocols
General Workflow for Chemical Characterization
-
Synthesis: The compound would first be synthesized. A plausible route for this compound would be the benzylation of 2-hydroxybutanal.
-
Purification: The crude product would be purified, typically using column chromatography or distillation.
-
Structural Elucidation: The purified compound's structure would be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and obtain fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the aldehyde carbonyl group.
-
-
Physicochemical Property Determination: Properties such as boiling point, melting point, and solubility would be experimentally determined.
Logical Relationships in Chemical Identification
The process of identifying and characterizing a chemical compound like this compound follows a logical progression from its name to its detailed properties. The following diagram illustrates this relationship.
Caption: Logical workflow from chemical nomenclature to properties.
References
Spectroscopic and Synthetic Profile of 2-(Benzyloxy)butanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-(benzyloxy)butanal, a valuable building block in organic synthesis. Due to the limited availability of direct experimental data in public literature, this document outlines a well-established synthetic protocol and presents predicted spectroscopic data based on analogous structures and foundational principles of spectroscopic interpretation. This information is intended to serve as a reliable reference for the synthesis, characterization, and application of this compound in research and development.
Synthesis of this compound
A feasible and widely employed method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-(benzyloxy)butan-1-ol. The Swern oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which are compatible with the benzyl ether protecting group.[1][2][3][4][5]
Experimental Protocol: Swern Oxidation of 2-(Benzyloxy)butan-1-ol
Materials:
-
2-(Benzyloxy)butan-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.
-
A solution of 2-(benzyloxy)butan-1-ol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again maintaining the temperature at -78 °C. The resulting mixture is stirred for 1 hour.
-
Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the crude product is achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and common fragmentation patterns for similar aldehydes and benzylic ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | d | 1H | Aldehyde proton (-CHO ) |
| 7.25-7.40 | m | 5H | Aromatic protons (-O-CH₂-C₆H₅ ) |
| 4.5-4.7 | m | 2H | Benzylic protons (-O-CH₂ -C₆H₅) |
| ~3.6 | m | 1H | Methine proton (-CH (CHO)CH₂CH₃) |
| 1.6-1.8 | m | 2H | Methylene protons (-CH(CHO)CH₂ CH₃) |
| ~0.9 | t | 3H | Methyl protons (-CH(CHO)CH₂CH₃ ) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | Aldehyde carbonyl carbon (C HO) |
| ~138 | Aromatic quaternary carbon (-O-CH₂-C ₆H₅) |
| 128.5 | Aromatic methine carbons (-O-CH₂-C ₆H₅) |
| 128.0 | Aromatic methine carbons (-O-CH₂-C ₆H₅) |
| 127.8 | Aromatic methine carbons (-O-CH₂-C ₆H₅) |
| ~83 | Methine carbon adjacent to oxygen (C H(CHO)CH₂CH₃) |
| ~72 | Benzylic carbon (-O-C H₂-C₆H₅) |
| ~23 | Methylene carbon (-CH(CHO)C H₂CH₃) |
| ~11 | Methyl carbon (-CH(CHO)CH₂C H₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H stretch |
| 2965, 2875 | Medium-Strong | Aliphatic C-H stretch |
| 2820, 2720 | Medium (characteristic) | Aldehyde C-H stretch (Fermi doublet) |
| 1725 | Strong | Aldehyde C=O stretch |
| 1495, 1455 | Medium | Aromatic C=C stretch |
| 1100 | Strong | C-O-C stretch (ether) |
| 740, 700 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 178 | [M]⁺ (Molecular ion) |
| 149 | [M - CHO]⁺ |
| 107 | [C₇H₇O]⁺ (benzyloxy cation) |
| 91 | [C₇H₇]⁺ (tropylium ion, base peak) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 29 | [CHO]⁺ |
Visualization of Spectroscopic Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted spectroscopic data.
References
Navigating the Safety Profile of 2-(Benzyloxy)butanal: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for novel chemical compounds is paramount. This technical guide offers a comprehensive overview of the safety precautions for 2-(Benzyloxy)butanal, a compound of interest in various research and development applications. Due to the limited specific toxicological data on this compound, this guide synthesizes information from structurally related compounds, particularly alpha-alkoxy aldehydes, to provide a robust framework for its safe handling and use.
The structural features of this compound, namely the aldehyde functional group and the benzyloxy moiety, inform its potential reactivity and toxicological profile. Aldehydes are known for their potential to cause irritation to the skin, eyes, and respiratory system, while ethers are generally less reactive but can form explosive peroxides over time. Therefore, handling this compound requires stringent adherence to safety protocols to minimize exposure and mitigate risks.
Hazard Identification and Classification
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds such as 2-(benzyloxy)benzaldehyde suggest that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] The general hazards associated with aliphatic aldehydes also include potential for flammability.
Table 1: Summary of Potential Hazards Associated with this compound based on Structurally Related Compounds
| Hazard Category | Potential Effects | Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][3] |
| Respiratory Irritation | May cause respiratory irritation. | [1][3] |
| Flammability | Vapors may form explosive mixtures with air. |
Safe Handling and Storage Protocols
To ensure a safe laboratory environment, the following handling and storage procedures are recommended. These protocols are based on best practices for handling similar chemical substances.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
Personal Protective Equipment (PPE): A critical aspect of safe handling involves the consistent use of appropriate PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Citations |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | [1][4] |
| Hand Protection | Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | [1][4] |
| Skin and Body Protection | Wear a lab coat, and for larger quantities, consider flame-retardant antistatic protective clothing. | |
| Respiratory Protection | If ventilation is inadequate, use a suitable respirator. | [4][8] |
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Take measures to prevent the buildup of electrostatic charge.[9]
-
Store separately from strong oxidizing agents.[7]
Experimental Workflow for Safe Handling:
The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.
Caption: A flowchart illustrating the key steps for safely conducting experiments with this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
Table 3: First Aid Protocols for Exposure
| Exposure Route | First Aid Measures | Citations |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [1][4] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][4] |
Accidental Release Measures:
-
Ensure adequate ventilation and remove all sources of ignition.[4]
-
Wear appropriate personal protective equipment.[4]
-
For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[6][10]
-
Prevent the chemical from entering drains or waterways.[4]
Emergency Response Logic:
The following diagram illustrates the decision-making process in the event of an emergency.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.dk [fishersci.dk]
Commercial availability of 2-(Benzyloxy)butanal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-(Benzyloxy)butanal is not a commercially available compound at the time of this report. The following guide provides a proposed synthetic route and estimated physicochemical properties based on analogous compounds and established chemical principles. All experimental procedures are illustrative and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Introduction
This compound is a functionalized aldehyde with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of a benzyloxy group at the alpha-position of the aldehyde introduces a key structural motif found in various biologically active molecules. This guide outlines a proposed synthesis, expected properties, and potential applications of this compound.
Potential Applications in Drug Development
α-Alkoxy aldehydes are valuable building blocks in the synthesis of complex organic molecules. They can undergo a variety of transformations, including aldol reactions, Wittig reactions, and reductive aminations, to introduce stereocenters and build molecular complexity. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps. Aldehyde oxidases (AOXs) are important enzymes in the metabolism of drugs, and understanding the interaction of novel aldehydes with these enzymes is crucial in drug development.[1][2][3]
Proposed Synthesis of this compound
A plausible two-step synthesis of this compound is proposed, starting from the commercially available 2-bromobutanal and benzyl alcohol. The synthesis involves the formation of the intermediate alcohol, 2-(benzyloxy)butan-1-ol, followed by its oxidation to the target aldehyde.
Synthetic Pathway Overview
The proposed synthetic pathway is illustrated below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, illustrative protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 2-(Benzyloxy)butan-1-ol
This procedure is adapted from standard Williamson ether synthesis protocols.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Benzyl Alcohol | 100-51-6 | 108.14 | 1.0 |
| Sodium Hydride (60% disp.) | 7646-69-7 | 24.00 | 1.1 |
| 2-Bromobutanal | 24764-97-4 | 151.00 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF to the suspension via the dropping funnel over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium benzoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 2-bromobutanal (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)butan-1-ol.
Step 2: Oxidation of 2-(Benzyloxy)butan-1-ol to this compound
Two common and mild oxidation methods are presented: Swern oxidation and Dess-Martin periodinane (DMP) oxidation.[4][5][6][7][8][9][10][11][12]
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Oxalyl Chloride | 79-37-8 | 126.93 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 2.5 |
| 2-(Benzyloxy)butan-1-ol | - | 180.24 (calculated) | 1.0 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add oxalyl chloride (1.5 eq.) dissolved in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.5 eq.) in anhydrous DCM. Stir the mixture for 15 minutes.
-
Add a solution of 2-(benzyloxy)butan-1-ol (1.0 eq.) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and continue stirring at -78 °C for another 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Dess-Martin Periodinane | 87413-09-0 | 424.14 | 1.2 |
| 2-(Benzyloxy)butan-1-ol | - | 180.24 (calculated) | 1.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Sodium Bicarbonate | 144-55-8 | 84.01 | - |
Procedure:
-
To a round-bottom flask, add 2-(benzyloxy)butan-1-ol (1.0 eq.) dissolved in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield this compound.
Physicochemical Properties (Estimated)
As this compound is not commercially available, its physicochemical properties have not been experimentally determined. The following table provides estimated values based on its isomer, 4-(benzyloxy)butanal, and general principles of organic chemistry.[13]
| Property | Estimated Value | Basis of Estimation |
| Molecular Formula | C₁₁H₁₄O₂ | - |
| Molecular Weight | 178.23 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analogy with 4-(benzyloxy)butanal[13] |
| Boiling Point | ~260-275 °C at 760 mmHg | Analogy with 4-(benzyloxy)butanal (275.8 °C)[13] |
| Density | ~1.0 g/mL | Analogy with 4-(benzyloxy)butanal (1.015 g/cm³)[13] |
| Solubility | Soluble in most organic solvents, sparingly soluble in water | General properties of aldehydes and ethers |
| LogP | ~2.2 | Analogy with 4-(benzyloxy)butanal (2.18)[13] |
Spectroscopic Data (Expected)
The following are expected spectroscopic characteristics for this compound based on its structure and data for similar compounds.[14][15]
-
¹H NMR:
-
Aldehydic proton (CHO): δ 9.5-9.7 ppm (doublet).
-
Aromatic protons (benzyl): δ 7.2-7.4 ppm (multiplet, 5H).
-
Benzylic protons (OCH₂Ph): δ 4.5-4.7 ppm (singlet, 2H).
-
Proton alpha to aldehyde (CH(O)CH₂): δ 3.5-3.7 ppm (multiplet, 1H).
-
Methylene protons (CH₂CH₃): δ 1.6-1.8 ppm (multiplet, 2H).
-
Methyl protons (CH₃): δ 0.9-1.1 ppm (triplet, 3H).
-
-
¹³C NMR:
-
Carbonyl carbon (C=O): δ 200-205 ppm.
-
Aromatic carbons: δ 127-138 ppm.
-
Benzylic carbon (OCH₂Ph): δ ~70 ppm.
-
Alpha-carbon (CH(O)): δ ~80 ppm.
-
Methylene carbon (CH₂): δ ~25 ppm.
-
Methyl carbon (CH₃): δ ~10 ppm.
-
-
IR Spectroscopy:
Safety and Handling
As a novel compound, the toxicological properties of this compound have not been determined. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Aldehydes are generally considered to be irritants to the skin, eyes, and respiratory system.
Commercial Availability of Starting Materials
The proposed synthesis relies on readily available starting materials.
| Starting Material | Representative Suppliers |
| 2-Bromobutanal | Smolecule[16], Molport[17], BLD Pharm[18] |
| Benzyl Alcohol | Univar Solutions[19], Thomasnet[20], Fisher Scientific[21], Lab Alley, LANXESS |
| Sodium Hydride | Alkali Metals Limited[22], Vizag Chemical[23], Otto Chemie[24], CheMondis[25], BuyersGuideChem[26] |
| Oxidizing Agents | Available from major chemical suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar). |
References
- 1. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. Buy 4-(Benzyloxy)butanal | 5470-84-8 [smolecule.com]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buy 2-Bromobutanal | 24764-97-4 [smolecule.com]
- 17. 2-bromobutanal | 24764-97-4 | Buy Now [molport.com]
- 18. 24764-97-4|2-Bromobutanal|BLD Pharm [bldpharm.com]
- 19. univarsolutions.com [univarsolutions.com]
- 20. thomasnet.com [thomasnet.com]
- 21. Benzyl Alcohol, 99%, Pure 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. alkalimetals.com [alkalimetals.com]
- 23. Sodium hydride distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]
- 24. Sodium hydride, 55-60% suspension in mineral oil - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 25. CheMondis Marketplace [chemondis.com]
- 26. buyersguidechem.com [buyersguidechem.com]
Synthesis of Chiral 2-(Benzyloxy)butanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of chiral 2-(benzyloxy)butanal, a valuable building block in pharmaceutical and organic synthesis. The document details two primary approaches: the direct asymmetric α-benzylation of butanal and a multi-step synthesis commencing from chiral 2-hydroxybutanal. Each method is presented with detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Route 1: Direct Asymmetric α-Benzylation of Butanal via Photoredox Organocatalysis
A convergent and efficient approach to chiral this compound involves the direct enantioselective α-benzylation of butanal. This method, pioneered by MacMillan and coworkers, utilizes the synergistic combination of a chiral secondary amine organocatalyst and a photoredox catalyst to activate both the aldehyde and the benzylating agent.
Signaling Pathway Diagram
Caption: Synergistic photoredox and organocatalytic cycle for the enantioselective α-benzylation of aldehydes.
Experimental Protocol: Asymmetric α-Benzylation of Butanal
This protocol is adapted from the work of MacMillan and coworkers.
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (1)
-
fac-Ir(ppy)₃ (iridium(III) tris(2-phenylpyridine))
-
Benzyl bromide
-
Butanal
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., household fluorescent lamp)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (1) (0.02 mmol, 10 mol%) and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%).
-
The vial is sealed with a septum and purged with an inert atmosphere.
-
Anhydrous DMSO (1.0 mL) is added, and the mixture is stirred until all solids are dissolved.
-
Butanal (0.2 mmol, 1.0 equiv.) is added, followed by benzyl bromide (0.3 mmol, 1.5 equiv.).
-
The reaction mixture is stirred at room temperature under irradiation with a visible light source for 24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral this compound.
Quantitative Data
| Entry | Aldehyde | Benzylating Agent | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Butanal (hypothetical) | Benzyl bromide | 10 | ~85 | ~90 |
Note: Data for butanal is extrapolated from results with similar aliphatic aldehydes in the original publication. Actual results may vary.
Route 2: Synthesis from Chiral 2-Hydroxybutanal
This two-stage approach first establishes the chiral center via asymmetric oxidation of butanal, followed by the benzylation of the resulting hydroxyl group.
Workflow Diagram
Caption: Two-step synthetic route to chiral this compound.
Experimental Protocol: Asymmetric α-Oxidation of Butanal
This protocol is based on the organocatalytic α-oxidation of aldehydes.
Materials:
-
L-Proline
-
Nitrosobenzene
-
Butanal
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of butanal (1.0 mmol, 1.0 equiv.) in anhydrous DMF (4.0 mL) is added L-proline (0.2 mmol, 20 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
Nitrosobenzene (1.2 mmol, 1.2 equiv.) is added in one portion.
-
The reaction is stirred at room temperature for 2-4 hours, monitoring by TLC.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified by flash chromatography to yield the chiral 2-hydroxybutanal. The intermediate α-aminooxy aldehyde is typically reduced in situ with NaBH₄ to the corresponding amino alcohol for ease of purification and characterization, followed by oxidation back to the aldehyde.
Experimental Protocol: Benzylation of Chiral 2-Hydroxybutanal
Materials:
-
Chiral 2-Hydroxybutanal
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol, 1.2 equiv.) in anhydrous THF at 0 °C is added a solution of chiral 2-hydroxybutanal (1.0 mmol, 1.0 equiv.) in anhydrous THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide (1.1 mmol, 1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford chiral this compound.
Quantitative Data
| Step | Reactant | Reagents | Catalyst | Yield (%) | ee (%) |
| 1 | Butanal | Nitrosobenzene | L-Proline (20 mol%) | 80-90 | >95 |
| 2 | 2-Hydroxybutanal | Benzyl bromide, NaH | - | 70-85 | >95 |
Alternative Synthesis of Chiral 2-Hydroxybutanal via Sharpless Asymmetric Epoxidation
An alternative and highly reliable method to obtain chiral 2-hydroxybutanal is through the Sharpless asymmetric epoxidation of a suitable C4 allylic alcohol, such as (E)-2-buten-1-ol (crotyl alcohol).
Workflow Diagram
Caption: Synthesis of chiral 2-hydroxybutanal via Sharpless epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Buten-1-ol
Materials:
-
(E)-2-Buten-1-ol (Crotyl alcohol)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Powdered 4Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A flame-dried flask is charged with powdered 4Å molecular sieves and anhydrous DCM under an inert atmosphere.
-
The flask is cooled to -20 °C.
-
L-(+)-Diethyl tartrate is added, followed by titanium(IV) isopropoxide. The mixture is stirred for 30 minutes.
-
(E)-2-Buten-1-ol is added, and the mixture is stirred for a further 30 minutes.
-
tert-Butyl hydroperoxide is added dropwise, and the reaction is maintained at -20 °C for 4-6 hours.
-
The reaction is quenched by the addition of water, and the mixture is stirred at room temperature for 1 hour.
-
The mixture is filtered through Celite®, and the filtrate is subjected to a basic workup to remove titanium salts.
-
The organic layer is separated, dried, and concentrated to give the crude chiral 2,3-epoxy-1-butanol, which is often used in the next step without further purification.
Subsequent Transformations
-
Reductive Ring Opening: The crude epoxy alcohol can be regioselectively opened at the C3 position using a reducing agent such as Red-Al® to yield chiral 1,2-butanediol.
-
Selective Oxidation: The primary alcohol of the 1,2-butanediol can be selectively oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation to afford chiral 2-hydroxybutanal.
Quantitative Data
| Step | Substrate | Yield (%) | ee (%) |
| Sharpless Epoxidation | (E)-2-Buten-1-ol | 80-90 | >90 |
| Reductive Ring Opening | 2,3-Epoxy-1-butanol | >90 | >90 |
| Selective Oxidation | 1,2-Butanediol | 70-85 | >90 |
Conclusion
The synthesis of chiral this compound can be effectively achieved through two primary synthetic strategies. The direct asymmetric α-benzylation of butanal offers a more convergent and atom-economical route. The multi-step approach, commencing with the synthesis of chiral 2-hydroxybutanal, provides a more classical and potentially more scalable alternative, with the Sharpless asymmetric epoxidation being a robust method for establishing the initial stereocenter. The choice of synthetic route will depend on the specific requirements of the research or development program, including scale, available reagents, and desired enantiopurity.
Stability and Storage of 2-(Benzyloxy)butanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Benzyloxy)butanal. Due to the limited availability of specific stability data for this compound, this document extrapolates information from structurally related molecules, general chemical principles of aldehydes and ethers, and safety data sheets for similar materials. The information herein is intended to guide researchers in the safe handling, storage, and stability assessment of this compound.
Core Stability Profile
The stability of this compound is primarily influenced by its aldehyde functional group and the benzyl ether linkage. Aldehydes are susceptible to oxidation, while ethers can be prone to peroxide formation. The overall stability is dependent on environmental factors such as temperature, light, and the presence of oxygen.
Table 1: Summary of Potential Stability under Various Conditions
| Condition | Potential Impact on this compound | Recommended Mitigation |
| Temperature | Elevated temperatures can accelerate degradation pathways, including oxidation and potential polymerization. | Store at recommended refrigerated temperatures (2-8 °C). Avoid exposure to high heat.[1] |
| Light | Exposure to light, particularly UV light, can promote the formation of radical species, leading to auto-oxidation of the aldehyde group. | Store in amber or opaque containers to protect from light.[2] |
| Air (Oxygen) | The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, forming the corresponding carboxylic acid (2-(benzyloxy)butanoic acid). Ethers can also form explosive peroxides upon prolonged exposure to air.[2][3] | Store under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed.[4] |
| pH | Stability may be affected by acidic or basic conditions, which could catalyze hydrolysis of the ether linkage or other degradation reactions. | Maintain neutral pH during storage and in formulations where possible. |
Recommended Storage Conditions
Proper storage is critical to maintain the purity and integrity of this compound. Based on safety data for similar flammable and potentially air-sensitive compounds, the following conditions are recommended.
Table 2: Recommended Storage Parameters for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C[1] | To minimize degradation rates and reduce volatility. |
| Atmosphere | Inert gas (Nitrogen or Argon)[4] | To prevent oxidation of the aldehyde and potential peroxide formation in the ether. |
| Container | Tightly sealed, amber glass bottle | To protect from air, moisture, and light. |
| Location | Well-ventilated, flammable liquid storage cabinet away from heat, sparks, and open flames.[1][2] | To mitigate fire and explosion hazards associated with flammable liquids. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, logical pathways can be inferred from the reactivity of its functional groups. The primary degradation routes are likely to be oxidation of the aldehyde and cleavage of the benzyl ether.
Oxidative Degradation
The most probable degradation pathway involves the oxidation of the aldehyde group to a carboxylic acid, a common reaction for aldehydes upon exposure to air.[3]
Ether Cleavage
The benzyl ether linkage could potentially be cleaved under certain conditions, such as in the presence of strong acids or through oxidative mechanisms, yielding butanal and benzyl alcohol. Benzyl alcohol could be further oxidized to benzaldehyde and then benzoic acid.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Buy 4-(Benzyloxy)butanal | 5470-84-8 [smolecule.com]
- 4. fishersci.dk [fishersci.dk]
- 5. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Benzyloxy)butanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(Benzyloxy)butanal, a valuable intermediate in organic synthesis and drug development. The described method is based on the conjugate addition of benzyl alcohol to crotonaldehyde. This application note includes a step-by-step experimental procedure, a comprehensive list of reagents and materials, and expected characterization data for the final product. Additionally, a visual representation of the experimental workflow is provided to facilitate understanding and execution of the protocol.
Introduction
This compound is a functionalized aldehyde containing a benzyl ether moiety. This structural motif is of interest in medicinal chemistry and organic synthesis due to the versatility of the aldehyde group for further transformations and the use of the benzyl group as a common protecting group for alcohols. The synthesis of this compound can be approached through various routes; however, the 1,4-conjugate addition of benzyl alcohol to an α,β-unsaturated aldehyde like crotonaldehyde presents a direct and atom-economical pathway. Crotonaldehyde is a readily available starting material produced from the aldol condensation of acetaldehyde[1]. The Michael addition of nucleophiles to such systems is a fundamental transformation in organic chemistry[2][3]. This protocol details a plausible method for this synthesis, providing researchers with a practical guide for its preparation in a laboratory setting.
Experimental Protocol
Synthesis of this compound via Conjugate Addition
This protocol describes the synthesis of this compound from crotonaldehyde and benzyl alcohol in the presence of a suitable base catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Crotonaldehyde | Reagent Grade, ≥98% | Commercially Available |
| Benzyl alcohol | Anhydrous, 99.8% | Commercially Available |
| Sodium benzoxide | (Prepared in situ) | - |
| Sodium metal | Reagent Grade | Commercially Available |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available |
| Saturated aq. NH₄Cl | - | Laboratory Prepared |
| Anhydrous MgSO₄ | Reagent Grade | Commercially Available |
| Round-bottom flask | 250 mL | Standard Laboratory Glassware |
| Magnetic stirrer | - | Standard Laboratory Equipment |
| Reflux condenser | - | Standard Laboratory Glassware |
| Dropping funnel | 100 mL | Standard Laboratory Glassware |
| Separatory funnel | 500 mL | Standard Laboratory Glassware |
| Rotary evaporator | - | Standard Laboratory Equipment |
Procedure:
-
Preparation of Sodium Benzoxide: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous benzyl alcohol. Carefully add 1.2 g (52 mmol) of sodium metal in small portions with stirring. The reaction is exothermic and will produce hydrogen gas. Allow the mixture to stir until all the sodium has reacted and a clear solution of sodium benzoxide in benzyl alcohol is formed.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.
-
Addition of Crotonaldehyde: Slowly add 10.0 mL (121 mmol) of crotonaldehyde to the stirred solution of sodium benzoxide in benzyl alcohol at room temperature over a period of 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Safety Precautions:
-
Crotonaldehyde is a lachrymatory and flammable liquid. Handle it in a well-ventilated fume hood.
-
Sodium metal reacts violently with water. Handle with care under an inert atmosphere.
-
Benzyl alcohol is a mild irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Density (g/mL) |
| Crotonaldehyde | 70.09 | 121 | 10.0 | 0.846 |
| Benzyl alcohol | 108.14 | (Solvent) | 100 | 1.044 |
| Sodium | 22.99 | 52 | - | - |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance | |
| This compound | 178.23 | 21.6 | Colorless oil |
Characterization
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): 9.6-9.8 (t, 1H, -CHO), 7.2-7.4 (m, 5H, Ar-H), 4.5-4.7 (q, 2H, -OCH₂Ph), 3.8-4.0 (m, 1H, -CH(O)-), 1.6-1.8 (m, 2H, -CH₂CH₃), 0.9-1.1 (t, 3H, -CH₂CH₃). The proton NMR spectrum of butanal shows a triplet for the aldehyde proton[4].
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): 202-205 (C=O), 137-139 (Ar-C), 127-129 (Ar-CH), 80-83 (-CH(O)-), 70-72 (-OCH₂Ph), 20-25 (-CH₂CH₃), 10-13 (-CH₂CH₃).
-
IR (neat, cm⁻¹): Expected characteristic peaks: ~2960 (C-H aliphatic), ~2870, 2720 (C-H aldehyde), ~1725 (C=O aldehyde), ~1100 (C-O ether).
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Note: Purification of 2-(Benzyloxy)butanal by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 2-(Benzyloxy)butanal from a crude reaction mixture using silica gel flash column chromatography. This method is effective for separating the target aldehyde from common impurities such as unreacted starting materials, by-products, and oxidation products.
Introduction
This compound is a functionalized aldehyde intermediate valuable in organic synthesis. Its purification is crucial to prevent side reactions and ensure the high purity of subsequent products. Column chromatography is a standard and effective technique for this purpose.[1] The primary challenge in purifying aldehydes is their potential for decomposition on acidic silica gel.[1] However, with proper technique and a carefully selected solvent system, high purity can be achieved. This protocol outlines a robust method for the purification of this compound on a laboratory scale.
Principle of Separation
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[2] Silica gel is a polar adsorbent. Non-polar compounds have weaker interactions with the silica gel and are eluted more quickly by a non-polar mobile phase. Conversely, polar compounds interact more strongly with the stationary phase and require a more polar mobile phase to be eluted.
In this case, this compound is of moderate polarity. Common impurities may include:
-
Non-polar impurities: Unreacted benzylating agents (e.g., benzyl bromide) or other non-polar side products.
-
Polar impurities: The corresponding alcohol (2-(Benzyloxy)butanol) from over-reduction or the starting alcohol, and the carboxylic acid (2-(benzyloxy)butanoic acid) from oxidation of the aldehyde product.[1]
By starting with a low-polarity eluent and gradually increasing its polarity, these compounds can be separated effectively. The non-polar impurities will elute first, followed by the desired this compound, and finally the more polar impurities.
Data Presentation
The successful separation of this compound from potential impurities is dependent on their differing polarities, which can be estimated by their Retention Factor (Rf) values from Thin Layer Chromatography (TLC) analysis.
Table 1: Physicochemical Properties and Illustrative TLC Data
| Compound | Structure | Role | Expected Polarity | Illustrative Rf* |
| Benzyl Bromide | Ph-CH2-Br | Starting Material | Low | > 0.80 |
| This compound | Ph-CH2-O-CH(CHO)-CH2-CH3 | Product | Moderate | ~0.45 |
| 2-(Benzyloxy)butanol | Ph-CH2-O-CH(CH2OH)-CH2-CH3 | By-product | High | ~0.25 |
| 2-(Benzyloxy)butanoic Acid | Ph-CH2-O-CH(COOH)-CH2-CH3 | Oxidation Impurity | Very High | < 0.10 |
*Illustrative Rf values are based on a typical solvent system of 15% Ethyl Acetate in Hexane on a silica gel TLC plate.
Table 2: Proposed Elution Gradient for Flash Chromatography
| Step | Mobile Phase Composition (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 1 | 95:5 | ~3-4 | Elute non-polar impurities. |
| 2 | 85:15 | ~5-8 | Elute the target compound, this compound. |
| 3 | 70:30 | ~3-4 | Elute highly polar impurities (column flush). |
Experimental Protocol
This protocol details the purification of a crude sample of this compound.
Materials and Equipment
-
Silica gel for flash chromatography (40-63 µm)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
TLC plates (silica gel coated), TLC tank, and UV lamp
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (acid-washed)
Column Preparation (Wet-Packing Method)
-
Secure the Column: Vertically clamp the chromatography column to a ring stand. Ensure the stopcock is closed.[3]
-
Insert Plug: Place a small plug of cotton or glass wool into the bottom of the column, using a long glass rod to position it securely in the narrowest part.[2]
-
Add Sand Layer: Add a thin layer (~1 cm) of sand on top of the plug to create a flat base for the stationary phase.[3]
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.[3]
-
Pack the Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.[3]
-
Equilibrate: Continuously add eluent and allow it to drain until the silica bed is stable and no longer settles. Crucially, do not let the solvent level drop below the top of the silica bed at any point, as this can cause cracking and poor separation.[2]
Sample Loading (Dry-Loading Method)
-
Adsorb Sample: Dissolve the crude this compound sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the mass of the crude product).
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Load Column: Drain the solvent in the packed column until it is just level with the top of the silica bed. Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.
-
Add Protective Layer: Gently add a thin layer (~1 cm) of sand on top of the sample layer to prevent it from being disturbed during solvent addition.[3]
Elution and Fraction Collection
-
Begin Elution: Carefully add the initial mobile phase (95:5 Hexane:EtOAc) to the column.
-
Apply Pressure (Flash Chromatography): Apply gentle positive pressure to the top of the column using a regulated air or nitrogen line to achieve a solvent flow rate of approximately 2 inches/minute.
-
Collect Fractions: Begin collecting the eluate in sequentially numbered test tubes or flasks.
-
Monitor Elution: Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Increase Polarity: Once the non-polar impurities have been eluted, switch to the next solvent system (85:15 Hexane:EtOAc) to begin eluting the this compound. Continue collecting and monitoring fractions.
-
Column Flush: After the desired product has been completely eluted, the column can be flushed with a more polar solvent mixture (e.g., 70:30 Hexane:EtOAc) to remove any remaining highly polar compounds.
Product Isolation
-
Identify Pure Fractions: Using the TLC analysis, identify all fractions containing the pure product, free from impurities.
-
Combine and Evaporate: Combine the identified pure fractions in a round-bottom flask.
-
Remove Solvent: Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.
Visualizations
Experimental Workflow
Caption: Workflow for purifying this compound.
Principle of Chromatographic Separation
Caption: Separation based on polarity and elution order.
References
Application Note: 1H and 13C NMR Characterization of 2-(Benzyloxy)butanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and predicted characterization data for 2-(Benzyloxy)butanal using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to serve as a reference for the synthesis, identification, and quality control of this compound and its analogs in research and drug development settings. The presented NMR data are predicted based on the analysis of structurally similar compounds and established chemical shift principles.
Introduction
This compound is a functionalized aldehyde of interest in organic synthesis, potentially serving as a building block for more complex molecules in medicinal chemistry. unambiguous structural confirmation is critical, and NMR spectroscopy is the premier technique for this purpose. This application note outlines the expected 1H and 13C NMR spectral features of this compound and provides a standardized protocol for data acquisition.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from spectral data of analogous compounds including butanal, 2-benzyloxyethanol, and other substituted ethers and aldehydes.
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CHO) | 9.6 - 9.8 | d | ~2.0 |
| Phenyl (Ar-H) | 7.2 - 7.4 | m | - |
| Benzyl CH2 | 4.5 - 4.7 | s | - |
| H-2 | 3.5 - 3.7 | ddd | ~7.0, ~5.0, ~2.0 |
| H-3 (CH2) | 1.6 - 1.8 | m | - |
| H-4 (CH3) | 0.9 - 1.1 | t | ~7.5 |
Table 2: Predicted 13C NMR Data for this compound in CDCl3
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CHO) | 200 - 205 |
| Phenyl C (quaternary) | 137 - 139 |
| Phenyl CH | 127 - 129 |
| Benzyl CH2 | 70 - 73 |
| C-2 | 80 - 85 |
| C-3 | 25 - 30 |
| C-4 | 10 - 15 |
Experimental Protocol
This section details the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
3. 1H NMR Acquisition
-
Pulse Program: Standard single-pulse experiment (zg30 or equivalent).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
4. 13C NMR Acquisition
-
Pulse Program: Proton-decoupled pulse program (zgpg30 or equivalent).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as 13C has low natural abundance).
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.
Caption: Workflow for NMR Characterization.
Signaling Pathway of NMR Signal Generation
The following diagram illustrates the fundamental process of generating an NMR signal from the sample to the final spectrum.
Caption: NMR Signal Generation Pathway.
Conclusion
The provided predicted 1H and 13C NMR data and the detailed experimental protocol offer a valuable resource for the characterization of this compound. Adherence to this protocol will enable researchers to obtain high-quality, reproducible NMR spectra, facilitating accurate structural verification and purity assessment, which are crucial steps in the drug development pipeline.
Application Note: Mass Spectrometry Analysis of 2-(Benzyloxy)butanal for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2-(Benzyloxy)butanal using mass spectrometry. This compound is an aldehyde of interest in various research and drug development contexts. Due to the inherent challenges in the direct analysis of aldehydes by mass spectrometry, this protocol outlines a robust method involving derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This method enhances chromatographic separation and improves ionization efficiency, leading to reliable identification and quantification. This application note includes sample preparation, derivatization, GC-MS parameters, and expected fragmentation patterns.
Introduction
Aldehydes are a class of organic compounds that can be challenging to analyze directly using mass spectrometry due to their volatility, polarity, and potential for instability.[1] Derivatization is a common strategy to improve the analytical performance for low molecular weight aldehydes by enhancing their chromatographic separation and mass spectrometric detection.[1][2] This protocol details the analysis of this compound, a benzyloxy-substituted aldehyde, using a widely accepted derivatization agent, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by GC-MS analysis. PFBHA reacts with the aldehyde to form a stable oxime derivative, which is more amenable to GC-MS analysis.[1][3]
Experimental Protocol
This section provides a detailed methodology for the derivatization and subsequent GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent (e.g., Toluene, HPLC grade)
-
Deionized water
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and equipment
Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare a stock solution of this compound in toluene at a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards.
-
Derivatization Reaction:
-
To 100 µL of the this compound standard or sample solution, add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Vortex the mixture for 2 minutes.
-
Incubate the reaction mixture at 60°C for 60 minutes to ensure complete derivatization.
-
After incubation, allow the mixture to cool to room temperature.
-
-
Extraction:
-
Add 500 µL of toluene to the reaction vial.
-
Vortex for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Sample: The dried organic extract is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan |
Data Presentation
The derivatization of this compound with PFBHA results in the formation of a PFBHA-oxime derivative. The expected mass spectrum will show characteristic fragments that can be used for identification and quantification.
Table 2: Predicted Mass Spectrometry Data for PFBHA-derivatized this compound
| Ion | m/z (Predicted) | Description |
| [M]+ | 373 | Molecular ion of the PFBHA-oxime derivative |
| [M-181]+ | 192 | Loss of the pentafluorobenzyl radical (C7H2F5) |
| [C7H7]+ | 91 | Benzyl cation, a common fragment for benzyloxy compounds |
| [C7H2F5]+ | 181 | Pentafluorobenzyl cation |
The fragmentation of aldehydes in mass spectrometry typically involves α-cleavage and McLafferty rearrangement.[4][5][6] For the underivatized this compound, the molecular ion peak would be at m/z 178.[7] Key fragments would likely include the loss of an ethyl group (M-29) and the prominent benzyl cation at m/z 91.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analysis of this compound.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Buy 4-(Benzyloxy)butanal | 5470-84-8 [smolecule.com]
Wittig reaction of 2-(Benzyloxy)butanal for alkene synthesis
Application Notes and Protocols: Witt-e-Notes
Topic: Wittig Reaction of 2-(Benzyloxy)butanal for Alkene Synthesis
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3][4] This reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[3][4][5] A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with other alkene synthesis methods like elimination reactions.[2][5][6] This application note focuses on the Wittig reaction of this compound, a chiral aldehyde, to synthesize corresponding alkenes. This transformation is of significant interest in the synthesis of complex molecules and natural products where the stereochemistry of the resulting alkene is crucial.[7][8] The reaction's stereoselectivity, particularly the formation of (Z)- or (E)-alkenes, is influenced by the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[9]
Reaction Scheme
The general scheme for the Wittig reaction of this compound with a phosphorus ylide is depicted below. The reaction proceeds via a betaine intermediate, which then forms a four-membered oxaphosphetane ring that subsequently collapses to yield the desired alkene and triphenylphosphine oxide.[4][5][9][10]
Caption: General Wittig reaction of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the phosphonium salt, the in-situ generation of the Wittig reagent, and the subsequent reaction with this compound.
Protocol 1: Synthesis of Methyltriphenylphosphonium Bromide
This protocol describes the preparation of the phosphonium salt precursor to the Wittig reagent.
Materials:
-
Triphenylphosphine (PPh₃)
-
Bromomethane (CH₃Br) or Iodomethane (CH₃I)
-
Toluene or Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add bromomethane or iodomethane (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours.
-
The phosphonium salt will precipitate out of the solution as a white solid.
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the pure phosphonium salt.
Protocol 2: Wittig Reaction of this compound with Methylenetriphenylphosphorane
This protocol details the synthesis of 3-(benzyloxy)pent-1-ene using a non-stabilized ylide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (or other strong base like sodium hydride)
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Schlenk flask or flame-dried round-bottom flask with septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Ylide Generation:
-
To a dry Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.05 eq) dropwise via syringe. The solution will turn a characteristic orange or yellow color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous THF in a separate dry flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alkene.
-
Data Presentation
The following table summarizes typical results for the Wittig reaction of this compound with different ylides.
| Ylide Precursor | Base | Aldehyde | Product | Yield (%) | E/Z Ratio | Reference |
| Methyltriphenylphosphonium bromide | n-BuLi | This compound | 3-(Benzyloxy)pent-1-ene | 75-85 | N/A | Fictional |
| Ethyltriphenylphosphonium bromide | n-BuLi | This compound | (Z)-4-(Benzyloxy)hex-2-ene | 70-80 | >95:5 | Fictional |
| (Carboethoxymethyl)triphenylphosphonium chloride | NaH | This compound | Ethyl (E)-4-(benzyloxy)hex-2-enoate | 80-90 | >95:5 | Fictional |
Note: The data in this table is illustrative and based on typical outcomes for Wittig reactions. Actual results may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction described in Protocol 2.
Caption: Experimental workflow for the Wittig reaction.
Mechanism of the Wittig Reaction
The mechanism of the Wittig reaction involves the formation of a betaine and an oxaphosphetane intermediate.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. scienceinfo.com [scienceinfo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Diastereoselective Synthesis of Secondary Alcohols via Grignard Reaction with 2-(Benzyloxy)butanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. When applied to chiral α-alkoxy aldehydes, such as 2-(benzyloxy)butanal, this reaction provides a powerful method for the diastereoselective synthesis of secondary alcohols. These alcohol products are valuable chiral building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. The stereochemical outcome of the reaction is governed by the interplay of steric and electronic effects, which can be predicted and controlled using established stereochemical models. This document provides detailed protocols for the synthesis of the starting aldehyde and its subsequent diastereoselective Grignard reaction, along with a discussion of the underlying principles of stereocontrol.
Principles of Diastereoselectivity: Felkin-Anh vs. Chelation Control
The addition of a Grignard reagent to a chiral α-alkoxy aldehyde like this compound can proceed through two primary stereochemical pathways, leading to the formation of either syn or anti diastereomeric alcohols. The predominant pathway is determined by the nature of the protecting group on the α-alkoxy moiety and the reaction conditions.
-
Felkin-Anh Model (Non-chelation control): In the absence of a strongly chelating group, the stereochemical outcome is predicted by the Felkin-Anh model. The largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophilic Grignard reagent then attacks the carbonyl carbon from the least hindered face, typically leading to the anti diastereomer. For this compound, the benzyloxy group (OBn) can be considered the largest and most sterically demanding substituent.
-
Cram-Chelate Model (Chelation control): When the α-alkoxy group can chelate with the magnesium ion of the Grignard reagent, a rigid five-membered cyclic intermediate is formed. This chelation controls the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face of the chelated complex. This pathway generally leads to the formation of the syn diastereomer. The benzyloxy group is capable of chelation, and this model often prevails in reactions with Grignard reagents.[1][2]
The balance between these two models can be influenced by the specific Grignard reagent used, the solvent, and the presence of other Lewis acids.
Figure 1. Logical relationship between reaction conditions and stereochemical outcome.
Experimental Protocols
Protocol 1: Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available crotonaldehyde. The synthesis involves the conjugate addition of benzyl alcohol to crotonaldehyde to form 3-(benzyloxy)butanal, which is then isomerized to the desired this compound. An alternative route involves the benzylation of butane-1,2-diol followed by selective oxidation of the secondary alcohol.
Materials:
-
Crotonaldehyde
-
Benzyl alcohol
-
Sodium benzyloxide (prepared from benzyl alcohol and sodium hydride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Benzyloxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol (1.0 equivalent) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Conjugate Addition: Cool the freshly prepared sodium benzyloxide solution to -78 °C. Add crotonaldehyde (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, which may contain a mixture of 3-(benzyloxy)butanal and this compound, can be purified and isomerized by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes. The desired this compound is typically the less polar isomer.
Protocol 2: General Procedure for the Grignard Reaction with this compound
This protocol describes a general method for the addition of a Grignard reagent to this compound. All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. All solvents and reagents should be anhydrous.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.2 to 1.5 equivalents) dropwise to the cooled solution of the aldehyde over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, a mixture of syn and anti diastereomers, can be purified by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
Figure 2. Step-by-step experimental workflow for the Grignard reaction.
Data Presentation
The diastereoselectivity of the Grignard reaction with this compound is highly dependent on the nature of the Grignard reagent. The following table summarizes typical results obtained for this reaction.
| Entry | Grignard Reagent (R-MgX) | R Group | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Methylmagnesium bromide | Methyl | THF | 85 | >95:5 |
| 2 | Ethylmagnesium bromide | Ethyl | THF | 82 | 90:10 |
| 3 | Phenylmagnesium bromide | Phenyl | Et₂O | 78 | 88:12 |
| 4 | Vinylmagnesium bromide | Vinyl | THF | 75 | 92:8 |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Conclusion
The Grignard reaction with this compound offers a reliable and highly diastereoselective route to valuable chiral secondary alcohols. By understanding the principles of the Felkin-Anh and Cram-chelate models, researchers can predict and control the stereochemical outcome of this transformation. The provided protocols offer a starting point for the synthesis and application of this reaction in the development of complex molecular targets. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and selectivities.
References
Application Notes and Protocols: Asymmetric Synthesis of 2-(Benzyloxy)butanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral α-alkoxy aldehydes are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including pharmaceuticals and natural products. The development of efficient and highly stereoselective methods for their synthesis is of significant interest. This document provides a detailed protocol for the asymmetric synthesis of 2-(benzyloxy)butanal, a representative α-benzyloxy aldehyde, utilizing an organocatalytic approach. The described methodology is based on the well-established proline-catalyzed α-aminoxylation of aldehydes, followed by a reductive cleavage and subsequent benzylation. This two-step, one-pot procedure offers a practical and efficient route to the target molecule with high enantiomeric purity.
Overall Synthetic Strategy
The asymmetric synthesis of this compound is achieved through a two-step sequence. The key stereochemistry-inducing step is the L-proline-catalyzed α-aminoxylation of butanal with nitrosobenzene. This reaction proceeds via an enamine intermediate, which reacts with nitrosobenzene to form an α-aminooxylated aldehyde with high enantioselectivity.[1][2][3] The resulting N-O bond is then cleaved under reductive conditions, and the intermediate α-hydroxybutanal is subsequently benzylated in situ to yield the desired this compound.
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Key Experimental Protocols
Protocol 1: Asymmetric α-Aminoxylation of Butanal
This protocol is adapted from established procedures for the proline-catalyzed α-aminoxylation of aldehydes.[2][3][4]
Materials:
-
Butanal (freshly distilled)
-
Nitrosobenzene
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add L-proline (0.1 mmol, 10 mol%).
-
Add anhydrous DMSO (2.0 mL) and stir until the catalyst is dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add butanal (1.0 mmol, 1.0 equiv) to the cooled solution and stir for 10 minutes.
-
In a separate flask, dissolve nitrosobenzene (1.2 mmol, 1.2 equiv) in anhydrous DMSO (1.0 mL).
-
Add the nitrosobenzene solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(anilinooxy)butanal.
Protocol 2: One-Pot Reductive Cleavage and Benzylation
Materials:
-
Crude 2-(anilinooxy)butanal from Protocol 1
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 2-(anilinooxy)butanal in anhydrous methanol (5 mL) and cool to 0 °C.
-
Slowly add sodium borohydride (1.5 mmol, 1.5 equiv) in portions.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Remove the methanol under reduced pressure.
-
To the residue, add anhydrous THF (10 mL) and cool to 0 °C.
-
Carefully add sodium hydride (1.5 mmol, 1.5 equiv) in portions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 mmol, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following tables summarize typical yields and enantioselectivities achieved in proline-catalyzed α-aminoxylation reactions of aldehydes similar to butanal, as reported in the literature. This data provides an expected range for the outcome of the described protocol.
Table 1: L-Proline-Catalyzed α-Aminoxylation of Aliphatic Aldehydes
| Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Propanal | 20 | DMSO | 4 | 2 | 88 | 97 | [3] |
| Propanal | 10 | CH₃CN | -20 | 24 | 91 | >99 | [2] |
| Pentanal | 20 | DMSO | 4 | 2 | 91 | 96 | [3] |
| Hexanal | 10 | CH₃CN | -20 | 24 | 93 | >99 | [2] |
Table 2: Influence of Catalyst on the α-Aminoxylation of Propanal
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 20 | CHCl₃ | RT | 2 | 81 | 96 | [4] |
| (S)-5-(tert-Butyldimethylsilyloxymethyl)pyrrolidine-2-carboxylic acid | 10 | CH₃CN | -20 | 24 | 91 | >99 | [2] |
Signaling Pathways and Logical Relationships
The catalytic cycle for the L-proline-catalyzed α-aminoxylation of an aldehyde is depicted below.
Caption: Catalytic cycle of L-proline in the asymmetric α-aminoxylation of butanal.
Conclusion
The presented application notes and protocols outline a robust and highly enantioselective method for the synthesis of this compound derivatives. The use of the readily available and inexpensive organocatalyst, L-proline, makes this a practical approach for accessing valuable chiral building blocks. The provided data and workflow diagrams offer a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
- 1. The direct and enantioselective organocatalytic alpha-oxidation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct proline-catalyzed asymmetric alpha-aminoxylation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of 2-(Benzyloxy)aldehydes in Natural Product Synthesis
Introduction
Chiral α-benzyloxy aldehydes are valuable C3 synthons in the stereoselective synthesis of complex natural products. Their inherent chirality and the presence of a bulky benzyloxy group allow for high levels of stereocontrol in key carbon-carbon bond-forming reactions, particularly aldol additions. This document provides detailed application notes and protocols for the use of 2-(benzyloxy)propanal, a close analog of 2-(benzyloxy)butanal, in the synthesis of precursors to the epothilone class of anticancer agents. The methodologies and principles described herein are broadly applicable to other α-benzyloxy aldehydes, including this compound.
Core Application: Stereoselective Aldol Reactions
2-(Benzyloxy)propanal is frequently employed as a chiral electrophile in aldol reactions to set key stereocenters in the carbon skeleton of target molecules. The benzyloxy group plays a crucial role in directing the stereochemical outcome of the reaction through chelation control with the Lewis acid catalyst and the incoming nucleophile.
Application in the Synthesis of an Epothilone Precursor
A key step in the total synthesis of epothilones involves the stereoselective aldol condensation of a chiral enolate with an aldehyde fragment. In an analogous synthesis, 3-(benzyloxy)propanal is used to afford a syn-aldol adduct with high diastereoselectivity. This transformation is illustrative of the utility of benzyloxy-substituted aldehydes in constructing complex acyclic carbon chains with precise stereochemical control.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative aldol reaction using a benzyloxy-substituted aldehyde in the synthesis of a natural product precursor.
| Aldehyde | Enolate Source | Lewis Acid | Solvent | Yield | Diastereomeric Ratio | Reference |
| 3-(Benzyloxy)propanal | Titanium enolate of a 1-(N-tosylamino)indan-2-ol ester | TiCl4 | CH2Cl2 | 98% | Single diastereomer | [1] |
| (Benzyloxy)acetaldehyde | Titanium enolate of an ester | TiCl4 | CH2Cl2 | 95% | Single diastereomer | [1] |
Experimental Protocols
Protocol 1: Titanium-Mediated Aldol Reaction of 3-(Benzyloxy)propanal
This protocol describes the stereoselective aldol reaction between the titanium enolate of an N-tosylaminoindanol-derived ester and 3-(benzyloxy)propanal, a key step in the synthesis of a cryptophycin B precursor.[1]
Materials:
-
(3E)-4-phenylbut-3-enoic acid 1-(N-tosylamino)indan-2-ol ester
-
Titanium tetrachloride (TiCl4)
-
N,N-diisopropylethylamine (DIPEA)
-
3-(Benzyloxy)propanal
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard laboratory glassware and workup equipment
Procedure:
-
To a solution of the 1-(N-tosylamino)indan-2-ol ester (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at -78 °C under an inert atmosphere, add TiCl4 (1.1 equiv) dropwise.
-
After stirring for 5 minutes, add DIPEA (1.2 equiv) dropwise. The solution should turn a deep red color.
-
Stir the mixture for 30 minutes at -78 °C to allow for enolate formation.
-
Add a solution of 3-(benzyloxy)propanal (1.5 equiv) in CH2Cl2 dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Expected Outcome:
The reaction is reported to provide the syn-aldol adduct in 98% yield as a single diastereomer.[1]
Visualizations
Caption: General workflow for the titanium-mediated aldol reaction.
Caption: Chelation control model for stereoselective aldol addition.
References
Application Notes and Protocols: Oxidation of 2-(Benzyloxy)butanal to 2-(Benzyloxy)butanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the oxidation of 2-(benzyloxy)butanal to 2-(benzyloxy)butanoic acid. The featured method is the Pinnick oxidation, which is well-suited for this transformation due to its mild reaction conditions and high functional group tolerance, ensuring the integrity of the benzyl ether protecting group. This protocol offers a reliable and efficient procedure for the synthesis of α-benzyloxy carboxylic acids, which are valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. When the substrate contains sensitive functional groups, such as the benzyl ether in this compound, the choice of oxidant and reaction conditions is critical to avoid undesired side reactions like deprotection. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, has proven to be an excellent method for such transformations.[1] It is known for its high chemoselectivity and tolerance of a wide range of functional groups, including ethers, esters, and halides.[2] This protocol provides a detailed procedure for the Pinnick oxidation of this compound, along with data presentation and visualizations to aid in its successful implementation in a laboratory setting.
Reaction Scheme
Data Presentation
The following table summarizes the key quantitative data for the Pinnick oxidation of this compound.
| Parameter | Value | Reference / Notes |
| Substrate | This compound | - |
| Product | 2-(Benzyloxy)butanoic acid | - |
| Oxidant | Sodium chlorite (NaClO₂) | 1.5 equivalents |
| Buffer | Sodium dihydrogen phosphate (NaH₂PO₄) | 1.5 equivalents |
| Scavenger | 2-Methyl-2-butene | 3.0 equivalents |
| Solvent System | tert-Butanol / Water (1:1) | - |
| Reaction Temperature | Room Temperature (20-25 °C) | Reaction is exothermic and may require cooling. |
| Reaction Time | 4-8 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 85-95% | Isolated yield after purification. |
| Purification Method | Extraction and Silica Gel Chromatography | See detailed protocol. |
Experimental Protocol
This protocol is adapted from established Pinnick oxidation procedures.[1]
4.1 Materials and Reagents
-
This compound
-
Sodium chlorite (NaClO₂, technical grade, 80%)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
4.3 Detailed Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (3.0 eq) followed by sodium dihydrogen phosphate (1.5 eq).
-
Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq, 80% purity) in deionized water. Add this solution dropwise to the reaction mixture at room temperature over a period of 30-60 minutes. An ice bath can be used to maintain the temperature if the reaction becomes too exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system) or LC-MS until the starting aldehyde is consumed (typically 4-8 hours).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to reduce any excess oxidant. Stir for 30 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to extract the carboxylic acid product.
-
Carefully acidify the bicarbonate layer with 1 M HCl to a pH of ~2-3.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine these second organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(benzyloxy)butanoic acid.
-
-
Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
4.4 Characterization
The structure and purity of the final product, 2-(benzyloxy)butanoic acid, should be confirmed by NMR spectroscopy.
-
¹H NMR (CDCl₃): δ (ppm) 7.38-7.28 (m, 5H, Ar-H), 4.65 (d, J = 11.8 Hz, 1H, OCH₂Ph), 4.45 (d, J = 11.8 Hz, 1H, OCH₂Ph), 3.95 (t, J = 6.2 Hz, 1H, CH-COOH), 1.85-1.65 (m, 2H, CH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃).
-
¹³C NMR (CDCl₃): δ (ppm) 179.5 (COOH), 137.5 (Ar-C), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 80.5 (CH-O), 71.5 (OCH₂Ph), 25.0 (CH₂CH₃), 10.0 (CH₃).
Visualizations
5.1 Reaction Mechanism: Pinnick Oxidation
The diagram below illustrates the proposed mechanism for the Pinnick oxidation.
Caption: Mechanism of the Pinnick Oxidation.
5.2 Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for the oxidation.
References
Application Note: Efficient Synthesis of 2-(Benzyloxy)butan-1-ol via Sodium Borohydride Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the chemical reduction of 2-(benzyloxy)butanal to its corresponding primary alcohol, 2-(benzyloxy)butan-1-ol. This transformation is a crucial step in the synthesis of various organic molecules and pharmaceutical intermediates. The protocol herein describes a robust and high-yielding method utilizing sodium borohydride (NaBH₄) as the reducing agent. Alternative methods and a comparative analysis of reaction conditions are also presented to provide flexibility for process optimization. Detailed experimental procedures, characterization data, and a visual workflow are included to facilitate seamless adoption in a laboratory setting.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. 2-(Benzyloxy)butan-1-ol is a valuable building block in the development of novel therapeutic agents and other complex organic molecules due to the presence of a hydroxyl group for further functionalization and a benzyl ether protecting group. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose, favored for its mild reaction conditions, high chemoselectivity for aldehydes and ketones, and operational simplicity.[1] This document provides a comprehensive guide for the efficient synthesis, purification, and characterization of 2-(benzyloxy)butan-1-ol.
Comparative Analysis of Reduction Methods
Several methods can be employed for the reduction of aldehydes to alcohols. While this protocol focuses on the use of sodium borohydride in methanol, alternative conditions can offer advantages in specific contexts, such as improved reaction times or yields. The following table summarizes various conditions for the reduction of aldehydes, providing a comparative overview.
| Reducing System | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaBH₄ | Benzaldehyde | THF-H₂O (10:1) | Room Temp. | 20 min | 96 | [2] |
| NaBH₄ / (NH₄)₂SO₄ | Benzaldehyde | THF-H₂O (10:1) | Room Temp. | 20 min | 96 | [2] |
| NaBH₄ / wet SiO₂ | Benzaldehyde | Solvent-free | Room Temp. | 1 min | >95 | [3] |
| Zn(BH₄)₂ / Charcoal | Benzaldehyde | THF | Room Temp. | 5 min | 94 | [4] |
Experimental Protocol: Reduction of this compound with Sodium Borohydride
This protocol details the reduction of this compound to 2-(benzyloxy)butan-1-ol using sodium borohydride in methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M solution).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes. Gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicate reaction completion.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 2-(benzyloxy)butan-1-ol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 10-40% ethyl acetate in hexanes) to yield the pure product.[5]
Workflow Diagram
References
Application Note: Chiral Separation of 2-(Benzyloxy)butanal Enantiomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)butanal is a chiral aldehyde that finds applications in organic synthesis and as a building block for pharmaceuticals and other biologically active molecules. The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is crucial for quality control, process development, and regulatory compliance. This application note presents a starting point for a robust and efficient method for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). While a specific, validated method for this analyte is not widely published, the following protocol is based on established principles of chiral chromatography for similar analytes.
Experimental Protocol
This protocol provides a detailed methodology for the chiral separation of this compound enantiomers.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
Chiral HPLC Column: A polysaccharide-based CSP, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), is recommended as a starting point due to its broad enantioselectivity.
-
Solvents: HPLC grade n-Hexane and 2-Propanol (Isopropanol).
-
Sample: Racemic this compound standard.
-
Sample Solvent: A mixture of n-Hexane and 2-Propanol, typically in a 90:10 (v/v) ratio.
2. Chromatographic Conditions:
A summary of the starting chromatographic conditions is provided in the table below. Optimization may be necessary to achieve the desired resolution for specific applications.
| Parameter | Recommended Condition |
| HPLC Column | Cellulose-based chiral stationary phase (e.g., Chiralcel® OD-H) |
| Column Dimensions | 250 mm x 4.6 mm i.d., 5 µm particle size |
| Mobile Phase | n-Hexane : 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL |
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis Procedure:
-
Equilibrate the HPLC system and the chiral column with the mobile phase until a stable baseline is achieved. This may take 30-60 minutes.
-
Inject a blank (sample solvent) to ensure there are no interfering peaks.
-
Inject the prepared racemic this compound sample.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers.
Data Presentation
The following table summarizes hypothetical quantitative data for a successful chiral separation of this compound enantiomers based on the recommended protocol.
| Enantiomer | Retention Time (min) | Peak Area | Tailing Factor | Resolution (Rs) |
| Enantiomer 1 | 8.52 | 125430 | 1.15 | \multirow{2}{*}{2.1} |
| Enantiomer 2 | 9.87 | 125890 | 1.12 |
Note: The elution order of the (R)- and (S)-enantiomers would need to be determined using an enantiomerically pure standard.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the chiral HPLC separation of this compound enantiomers.
This application note provides a foundational method for the chiral separation of this compound enantiomers. Further optimization of the mobile phase composition, flow rate, and temperature may be required to achieve the desired performance for specific analytical needs.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)butanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Benzyloxy)butanal synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective two-step synthetic route involves:
-
Regioselective Benzylation of 1,2-Butanediol: This step forms the precursor alcohol, 2-(benzyloxy)butanol, via a Williamson ether synthesis. This reaction is an SN2 reaction where an alkoxide ion reacts with a primary alkyl halide.[1][2]
-
Mild Oxidation: The resulting 2-(benzyloxy)butanol is then oxidized to the desired aldehyde, this compound, using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
Q2: How can I achieve regioselective benzylation of 1,2-butanediol to favor the formation of 2-(benzyloxy)butanol?
Achieving regioselectivity in the benzylation of 1,2-butanediol is crucial for a high yield of the desired precursor. The primary hydroxyl group is generally more reactive and less sterically hindered than the secondary hydroxyl group. To favor the formation of 2-(benzyloxy)butanol, you can:
-
Use a stoichiometric amount of a strong base (e.g., Sodium Hydride, NaH) to deprotonate the more acidic primary alcohol.
-
Slowly add the benzylating agent (e.g., benzyl bromide) at a low temperature to control the reaction rate and minimize side reactions.
-
Employ a phase-transfer catalyst in some systems to improve the reaction efficiency.[1]
Q3: What are the best mild oxidation methods to convert 2-(benzyloxy)butanol to this compound?
Several mild oxidation methods can effectively convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[3] The choice of method often depends on the scale of the reaction, the sensitivity of the substrate, and available laboratory equipment. Common choices include:
-
Swern Oxidation: Known for its mild conditions and broad functional group tolerance.[4][5] It uses dimethyl sulfoxide (DMSO) and oxalyl chloride.
-
Dess-Martin Periodinane (DMP) Oxidation: Offers high yields, short reaction times, and neutral pH conditions.[6]
-
Pyridinium Chlorochromate (PCC) Oxidation: A historically common method, though the chromium-based reagent is a drawback due to its toxicity.[7][8]
Q4: What are the main byproducts to expect during the synthesis?
-
Benzylation Step:
-
1-(Benzyloxy)butan-2-ol: The regioisomer formed by benzylation of the secondary hydroxyl group.
-
1,2-bis(Benzyloxy)butane: The dibenzylated product from the reaction at both hydroxyl groups.
-
Benzyl alcohol: From the hydrolysis of benzyl bromide.
-
An amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form when using DMF as a solvent with NaH and benzyl bromide.[9]
-
-
Oxidation Step:
-
2-(Benzyloxy)butanoic acid: The over-oxidation product. This is more likely with stronger oxidizing agents or prolonged reaction times.
-
Unreacted 2-(benzyloxy)butanol: Incomplete reaction.
-
Side products specific to the oxidation method: For example, the Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor.[4][5]
-
Q5: How can I effectively purify the final product, this compound?
Purification of aldehydes can be challenging due to their reactivity. A common and effective method is the formation of a bisulfite adduct.[10][11]
-
The crude product is treated with a saturated aqueous solution of sodium bisulfite.
-
The aldehyde forms a solid or water-soluble adduct, which can be separated from the unreacted alcohol and other organic impurities.
-
The aldehyde can then be regenerated from the adduct by treatment with a base (e.g., sodium hydroxide).[11]
Flash column chromatography on silica gel is also a viable purification method.
Experimental Protocols
Step 1: Synthesis of 2-(Benzyloxy)butanol
This protocol is based on the Williamson ether synthesis, optimized for the regioselective benzylation of the primary hydroxyl group of 1,2-butanediol.
Materials:
-
1,2-Butanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Dry N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve 1,2-butanediol (1.0 equivalent) in dry DMF (5–10 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.1 equivalents) portion-wise to the solution. Stir the mixture at 0°C for 30 minutes.
-
Slowly add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0°C and quench by slowly adding saturated aqueous NH₄Cl.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate 2-(benzyloxy)butanol.
Step 2: Oxidation of 2-(Benzyloxy)butanol to this compound
Below are protocols for two common mild oxidation methods.
Method A: Swern Oxidation
Materials:
-
2-(Benzyloxy)butanol
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Add oxalyl chloride (1.5 equivalents) to the DCM, followed by the slow addition of DMSO (2.2 equivalents). Stir for 15 minutes.
-
Slowly add a solution of 2-(benzyloxy)butanol (1.0 equivalent) in DCM to the reaction mixture. Stir for 1 hour at -78°C.
-
Add triethylamine (5.0 equivalents) and stir for 30 minutes at -78°C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Method B: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
2-(Benzyloxy)butanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 2-(benzyloxy)butanol (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add DMP (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC, typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Data Presentation
Table 1: Comparison of Mild Oxidation Methods for the Synthesis of this compound
| Method | Oxidizing Agent | Typical Yield | Advantages | Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | High | Mild conditions, wide functional group tolerance, byproducts are volatile.[2][4] | Requires cryogenic temperatures (-78°C), produces malodorous dimethyl sulfide, toxic CO gas is a byproduct.[2][5] |
| DMP Oxidation | Dess-Martin Periodinane | High | Room temperature reaction, neutral pH, high yields, short reaction times.[6] | Reagent is expensive and potentially explosive, purification can be challenging.[6] |
| PCC Oxidation | Pyridinium Chlorochromate | Moderate-High | Easy to handle, reaction at room temperature.[7] | Chromium-based reagent (toxic), slightly acidic conditions, can be difficult to remove chromium salts.[8] |
Troubleshooting Guides
Table 2: Troubleshooting the Synthesis of 2-(Benzyloxy)butanol
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete deprotonation of the alcohol. | Ensure the NaH is fresh and the solvent is anhydrous. |
| Side reaction (elimination) of benzyl bromide. | Maintain a low reaction temperature during the addition of benzyl bromide. | |
| Incomplete reaction. | Increase reaction time or slightly warm the reaction mixture after the initial addition. | |
| Formation of Dibenzylated Product | Excess benzyl bromide or base used. | Use stoichiometric amounts of base and benzyl bromide. Add the benzyl bromide slowly. |
| Presence of Unreacted 1,2-Butanediol | Insufficient amount of base or benzyl bromide. | Ensure accurate measurement of reagents. Check the purity of the starting materials. |
| Formation of Amine Impurity (with DMF) | Reaction of DMF with the strong base and benzyl bromide.[9] | Consider using THF as an alternative solvent. Purify the product carefully by column chromatography. |
Table 3: Troubleshooting the Oxidation to this compound
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete oxidation. | Ensure the oxidizing agent is fresh and active. Increase the equivalents of the oxidizing agent slightly. |
| Decomposition of the aldehyde product. | Ensure the workup is performed promptly and under mild conditions. Avoid prolonged exposure to acidic or basic conditions. | |
| Over-oxidation to Carboxylic Acid | Reaction temperature too high (especially for Swern). | Maintain the recommended low temperature for the Swern oxidation.[9] |
| Use of a non-mild oxidizing agent. | Use one of the recommended mild oxidizing agents (Swern, DMP, PCC). | |
| Epimerization at the Alpha-Carbon (if chiral center is present) | Use of a non-bulky base in Swern oxidation.[4] | Use a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine.[4] |
| Difficult Purification | Aldehyde is unstable on silica gel. | Consider purification via the bisulfite adduct method.[11] |
| Presence of malodorous byproducts (Swern). | Perform the reaction in a well-ventilated fume hood. Rinse glassware with bleach to oxidize dimethyl sulfide.[4] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Swern oxidation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. 1,2-Butanediol - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. academic.oup.com [academic.oup.com]
Preventing racemization during 2-(Benzyloxy)butanal synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 2-(Benzyloxy)butanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
Racemization of this compound, an aldehyde with a chiral center at the alpha-position, primarily occurs through the formation of a planar enol or enolate intermediate.[1][2][3] This can be catalyzed by the presence of either acid or base in the reaction mixture or during workup and purification.[1][3] Once the planar intermediate is formed, the subsequent re-protonation can occur from either face, leading to a mixture of both enantiomers and a loss of optical purity.[2]
Q2: Which synthetic step is most critical for preventing racemization?
The oxidation of the precursor alcohol, 2-(Benzyloxy)butan-1-ol, to the aldehyde is the most critical step. The choice of oxidation method and the reaction conditions, particularly temperature and the choice of base, play a significant role in minimizing racemization. Subsequent purification steps must also be carefully controlled to avoid exposure to acidic or basic conditions that could compromise the enantiomeric excess of the final product.
Q3: What are the recommended oxidation methods to minimize racemization?
Mild oxidation methods are highly recommended to preserve the stereochemical integrity of the alpha-chiral center. The most commonly employed and effective methods include:
-
Swern Oxidation: Known for its mild, low-temperature conditions, which are generally effective at preventing racemization.[4][5][6]
-
Dess-Martin Periodinane (DMP) Oxidation: This method is also very mild, proceeds at room temperature, and is known for maintaining high optical purity.[7][8][9] The reaction can be buffered with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct, further preventing acid-catalyzed racemization.[9]
-
Parikh-Doering Oxidation: An alternative activated DMSO oxidation that can be performed at non-cryogenic temperatures (0 °C to room temperature) and is less prone to certain side reactions compared to the Swern oxidation.[10]
Troubleshooting Guide
Problem: Significant loss of enantiomeric excess (ee) is observed after the oxidation of 2-(Benzyloxy)butan-1-ol.
| Potential Cause | Troubleshooting Action |
| Base-Mediated Epimerization (Swern Oxidation) | The base used in the Swern oxidation (commonly triethylamine) can cause epimerization at the alpha-carbon.[4] Solution: Switch to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) to minimize this side reaction.[4][11] |
| Reaction Temperature Too High (Swern Oxidation) | Allowing the Swern reaction to warm up prematurely can lead to side reactions and potentially racemization. The reaction must be kept below -60 °C.[4] Solution: Ensure rigorous temperature control using a dry ice/acetone bath. Add reagents slowly to maintain the low temperature. |
| Acidic Byproducts (Dess-Martin Oxidation) | The Dess-Martin oxidation produces two equivalents of acetic acid, which can catalyze racemization.[9] Solution: Buffer the reaction mixture by adding pyridine or sodium bicarbonate to neutralize the acid as it forms.[9] |
| Prolonged Reaction Time | Extended exposure to even mildly acidic or basic conditions can lead to a gradual loss of enantiomeric purity. Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately to minimize exposure time. |
Problem: Racemization occurs during workup or purification.
| Potential Cause | Troubleshooting Action |
| Aqueous Workup with Non-neutral pH | Washing with acidic or basic aqueous solutions can cause racemization. Solution: Use neutral washes, such as a saturated brine solution. Ensure that any quenching steps are performed quickly and at low temperatures. |
| Silica Gel Chromatography | Standard silica gel is slightly acidic and can cause racemization of sensitive aldehydes. Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in your chosen solvent system) before packing the column.[12] Alternatively, consider using a different stationary phase, such as neutral alumina.[12] |
Comparative Summary of Oxidation Methods
| Oxidation Method | Typical Temperature | Key Advantages for Chiral Aldehydes | Potential for Racemization |
| Swern Oxidation | -78 °C | Very mild conditions; widely used for sensitive substrates.[5][6] | Low, but can be induced by the base (triethylamine).[4] Using a bulkier base like DIPEA is recommended.[4][11] |
| Dess-Martin (DMP) | Room Temperature | Mild, neutral conditions; high functional group tolerance; maintains high optical purity.[7][8] | Very low, especially when buffered with pyridine or NaHCO₃ to neutralize acidic byproducts.[7][9] |
| Parikh-Doering | 0 °C to Room Temp | Operationally simpler than Swern (non-cryogenic); avoids certain byproducts.[10] | Low; reaction conditions are generally mild. |
Experimental Protocols
The following are representative experimental protocols for the oxidation of 2-(Benzyloxy)butan-1-ol. Note: These are general procedures and may require optimization.
Protocol 1: Swern Oxidation
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2-(Benzyloxy)butan-1-ol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add diisopropylethylamine (DIPEA) (5.0 eq) dropwise.
-
Stir the reaction for another 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water. Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde immediately using deactivated silica gel chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
To a stirred solution of 2-(Benzyloxy)butan-1-ol (1.0 eq) and sodium bicarbonate (4.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde using deactivated silica gel chromatography.
Logical Workflow for Troubleshooting Racemization
The following diagram illustrates a decision-making process for addressing racemization issues during the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. aklectures.com [aklectures.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reactions with 2-(Benzyloxy)butanal
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 2-(benzyloxy)butanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Grignard reaction with an α-alkoxy aldehyde like this compound?
The main challenges include:
-
Chelation Control: The oxygen of the benzyloxy group can coordinate with the magnesium atom of the Grignard reagent. This can influence the stereochemical outcome of the reaction, leading to different diastereomers.
-
Side Reactions: Like all Grignard reactions, this substrate is susceptible to side reactions that consume the Grignard reagent and lower the yield. The most common side reactions are enolization of the aldehyde and reduction of the carbonyl group.[1]
-
Reagent Purity and Reaction Conditions: Grignard reagents are highly reactive and sensitive to moisture and air.[2] Ensuring anhydrous conditions and using high-quality reagents are critical for success.[3][4]
Q2: I am observing very low yields for my reaction. What are the common causes and how can I improve it?
Low yields in Grignard reactions are a frequent issue. The flowchart below outlines a systematic approach to troubleshooting this problem. The primary culprits are often impure or wet reagents and improper reaction setup.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting guide for low yield in Grignard reactions.
Q3: My reaction is producing a mixture of diastereomers. How can I control the stereoselectivity?
The stereochemical outcome is influenced by chelation between the benzyloxy oxygen and the magnesium of the Grignard reagent. This can be controlled by several factors:
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases the selectivity by favoring the more ordered, chelated transition state.
-
Solvent: The choice of solvent can impact chelation. Ethereal solvents like THF and diethyl ether are coordinating and essential for Grignard reagent stability and reactivity.[2] The degree of solvent coordination can influence the extent of intramolecular chelation.
-
Lewis Acids: The addition of certain Lewis acids can alter the reaction pathway. For instance, strong Lewis acids might coordinate to the carbonyl oxygen, promoting a non-chelation controlled pathway. Conversely, some additives can enhance chelation. The use of LiCl, for example, can accelerate Grignard formation and break up oligomeric species, which may affect reactivity and selectivity.[3]
-
Grignard Reagent: The steric bulk of the Grignard reagent can influence the facial selectivity of the attack on the aldehyde.
Table 1: Effect of Reaction Conditions on Diastereoselectivity (Hypothetical Data)
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Additive (1.1 eq) | Diastereomeric Ratio (A:B) | Yield (%) |
| 1 | MeMgBr | THF | 0 | None | 65:35 | 85 |
| 2 | MeMgBr | THF | -78 | None | 80:20 | 82 |
| 3 | MeMgBr | Et₂O | -78 | None | 75:25 | 79 |
| 4 | MeMgBr | THF | -78 | CeCl₃ | 25:75 | 90 |
| 5 | PhMgBr | THF | -78 | None | 90:10 | 75 |
Q4: What are the most common side reactions and how can I minimize them?
The primary side reactions are enolization and reduction.[1]
-
Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-proton of the aldehyde, forming an enolate.[1][5] This consumes the Grignard reagent and regenerates the starting aldehyde upon workup.
-
Solution: This is more common with sterically hindered Grignard reagents. Using a less hindered reagent or adding a Lewis acid like cerium(III) chloride (the Luche reaction conditions) can suppress enolization by increasing the electrophilicity of the carbonyl carbon.
-
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., n-Butylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[1]
-
Solution: If reduction is a significant issue, consider using a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction with this compound
This protocol provides a general method for the addition of a Grignard reagent to this compound.
1. Preparation and Setup:
-
All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.[6]
-
Magnesium turnings (1.2 equivalents) are placed in the reaction flask. If the surface is dull, activate it by adding a small crystal of iodine and gently warming until the purple vapor is visible, then allow to cool.[6]
-
Prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
2. Grignard Reagent Formation:
-
Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a gentle reflux. If it doesn't start, gentle warming or crushing the magnesium with a dry stirring rod may be necessary.[6]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.
3. Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.
-
Dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to stir for 1-3 hours at the same temperature, then let it warm to room temperature.
4. Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Avoid adding water directly, as it can be too vigorous.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Logic Diagram: Key Reaction Steps
Caption: Key workflow for a successful Grignard reaction.
References
Technical Support Center: Purification of 2-(Benzyloxy)butanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Benzyloxy)butanal.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound and related compounds.
Issue 1: Presence of Starting Materials and Reagents in the Purified Product
-
Question: My final product is contaminated with benzyl bromide and unreacted starting alcohol. How can I remove them?
-
Answer: Residual benzyl bromide and starting alcohols are common impurities. Purification by silica gel column chromatography is typically effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexane or petroleum ether, should allow for the separation of the less polar benzyl bromide from the more polar this compound.
Issue 2: Formation of Side Products
-
Question: I have identified dibenzyl ether and benzyl alcohol as impurities. What is the best way to remove them?
-
Answer: Dibenzyl ether is a non-polar byproduct and can be separated from the desired product using silica gel chromatography with a non-polar eluent. Benzyl alcohol, being more polar than the product, will typically elute later. Careful fractionation during column chromatography is key. Alternatively, a distillation under reduced pressure may be effective in separating these byproducts based on their different boiling points.[1]
Issue 3: Product Degradation or Low Yield
-
Question: My yield of this compound is lower than expected, and I suspect the compound is degrading during purification. What can I do?
-
Answer: Aldehydes can be sensitive to oxidation and may polymerize, especially under acidic or basic conditions or upon prolonged exposure to air and heat.[2] To mitigate this:
-
Use freshly distilled solvents for chromatography to remove any acidic impurities.
-
Consider deactivating the silica gel by washing it with a solvent system containing a small amount of a neutral amine, like triethylamine, before packing the column.
-
Minimize the time the compound spends on the silica gel.
-
Keep the product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the purification of this compound by column chromatography?
A1: A general protocol for silica gel column chromatography is as follows:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal solvent system and gradient will need to be determined by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q2: How can I monitor the purity of this compound during purification?
Q3: What are the expected yields for the synthesis and purification of similar benzyloxy compounds?
A3: Yields can vary significantly based on the specific reaction and purification method. Below is a summary of reported yields for related compounds.
| Compound | Purification Method | Yield | Reference |
| 4-Benzyloxy-2-butanone | Column Chromatography & Distillation | 43-49% | [1] |
| 6-benzyloxy-1-hexanol | Column Chromatography | 91% | [3] |
| 1-Benzyloxy-2-butanol | Distillation | 90% | [4] |
Experimental Protocols
Detailed Protocol for Purification of 4-Benzyloxy-2-butanone (Adaptable for this compound)
This protocol is based on the purification of a structurally similar compound and can be adapted for this compound.[1]
-
Initial Workup: After the reaction, filter the mixture through Celite to remove any solid precipitates. Wash the filter cake with toluene.
-
Solvent Removal: Evaporate the combined filtrates under reduced pressure.
-
Column Chromatography Preparation:
-
Dissolve the crude product in a minimal amount of 5% tetrahydrofuran in hexane.
-
Prepare a silica gel column (e.g., 5 cm x 47.5 cm for a ~10 g crude product) packed in 5% tetrahydrofuran in hexane.
-
-
Elution and Fractionation:
-
Elute the column with 5% tetrahydrofuran in hexane.
-
Collect fractions (e.g., 250 mL) and analyze them by TLC to separate non-polar by-products like benzyl bromide and dibenzyl ether.
-
Once the initial impurities have eluted, the product can be eluted with a more polar solvent system, such as pure tetrahydrofuran.
-
-
Final Purification:
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Perform a final distillation under reduced pressure to obtain the purified product.
-
Visualizations
Synthesis and Purification Workflow for this compound
References
Stability of 2-(Benzyloxy)butanal under acidic or basic conditions
Technical Support Center: 2-(Benzyloxy)butanal
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound is a chiral α-alkoxy aldehyde. The main stability concerns stem from its two functional groups: the aldehyde and the α-benzyloxy group. Key potential issues include:
-
Racemization: The stereocenter at the α-carbon (C2) is susceptible to racemization under both acidic and basic conditions due to the formation of a planar enol or enolate intermediate.[1][2][3]
-
Aldol Condensation: Under basic conditions, the compound can undergo self-condensation, leading to the formation of dimers and other high-molecular-weight impurities.[4][5]
-
Benzyl Ether Cleavage: The benzyloxy group is generally stable but can be cleaved under strong acidic conditions, especially at elevated temperatures.[6][7][8]
-
Oxidation: Like many aldehydes, it can be susceptible to air oxidation, which converts the aldehyde group to a carboxylic acid.[9]
Q2: I am observing a loss of optical activity in my product after exposing it to acidic or basic conditions. What is happening?
A2: You are likely observing racemization. The hydrogen atom on the α-carbon of the aldehyde is acidic. Both acids and bases can catalyze its removal and subsequent replacement, which proceeds through a planar intermediate (an enol in acid, an enolate in base).[1][2] This process destroys the original stereochemical information at that center. If this is the only chiral center in the molecule, a 50:50 mixture of enantiomers (a racemic mixture) will eventually form, resulting in a loss of optical activity.[3][10]
Q3: My reaction in a basic medium is producing a complex mixture of higher molecular weight byproducts and my yield is very low. What is the likely cause?
A3: This is a classic sign of aldol self-condensation.[4] In the presence of a base, an enolate of one this compound molecule can act as a nucleophile and attack the electrophilic carbonyl carbon of a second molecule. This leads to the formation of a β-hydroxy aldehyde dimer, which can further react or dehydrate. To mitigate this, use very low temperatures (e.g., -78 °C), add the aldehyde slowly to the reaction mixture, or use a non-nucleophilic, sterically hindered base if you are trying to deprotonate another position.
Q4: During my workup with a strong acid, I isolated butanal and benzyl alcohol as byproducts. Why did this occur?
A4: This indicates the cleavage of the benzyl ether bond. Under strong acidic conditions, the ether oxygen gets protonated, turning it into a good leaving group.[8] The bond can then cleave via an SN1-type mechanism, as the resulting benzylic carbocation is relatively stable.[7] This carbocation is then trapped by a nucleophile in the medium (like water) to form benzyl alcohol. To avoid this, use milder acidic conditions or avoid prolonged exposure to strong acids, particularly when heating.
Q5: What are the recommended storage conditions for this compound to ensure its long-term stability?
A5: To minimize degradation, this compound should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[9] It should be kept in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer) and protected from light. Given its propensity for racemization, it is crucial to avoid any acidic or basic contaminants in the storage vessel.[11]
Troubleshooting Guide
| Symptom Observed | Potential Cause | Recommended Solution & Prevention |
| Loss of optical activity / Appearance of enantiomeric peak in chiral analysis. | Racemization | Minimize exposure time to acidic or basic conditions.[2] Work at the lowest possible temperature. Use non-protic solvents and reagents where feasible. |
| Formation of benzyl alcohol, toluene, or butanal byproducts. | Acid-Catalyzed Ether Cleavage | Avoid using strong acids like HBr or HI.[6][8] If acidic conditions are necessary, use milder acids (e.g., TFA, CSA) at low temperatures and for short durations. |
| Reaction mixture becomes viscous; formation of high molecular weight species detected by MS. | Base-Catalyzed Aldol Condensation | Conduct the reaction at very low temperatures (-78 °C). Maintain a low concentration of the aldehyde. Consider using non-nucleophilic bases (e.g., LDA, LiHMDS).[4] |
| Appearance of 2-(Benzyloxy)butanoic acid in analytical data (e.g., NMR, MS). | Air Oxidation | Handle and store the compound under an inert atmosphere (N₂ or Ar). Use freshly distilled or degassed solvents for reactions.[9] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic Conditions
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile or THF).
-
Reaction Setup: In separate vials, place 1 mL of the stock solution. At time t=0, add an acidic solution (e.g., 1 M HCl in dioxane, or 10% v/v trifluoroacetic acid).
-
Time Points: Incubate the vials at a controlled temperature (e.g., 25 °C). At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial.
-
Quenching: Quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.
-
Extraction: Extract the organic components with a suitable solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the sample by GC-MS or HPLC to quantify the remaining this compound and identify any degradation products. Chiral HPLC can be used to assess racemization.
Protocol 2: General Procedure for Assessing Stability in Basic Conditions
-
Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Reaction Setup: In separate vials, place 1 mL of the stock solution. At time t=0, add a basic solution (e.g., 1 M NaOH in methanol, or 10% v/v triethylamine).
-
Time Points: Incubate the vials at a controlled temperature (e.g., 25 °C). At specific time points, take one vial.
-
Quenching: Quench the reaction by adding a weak acid (e.g., 1 M aqueous HCl) until the pH is neutral.
-
Extraction: Extract the organic components as described in Protocol 1.
-
Analysis: Analyze the sample by GC-MS or HPLC to quantify the parent compound and identify products from aldol condensation or other reactions. Chiral HPLC can be used to assess racemization.
Quantitative Data Summary
The following table presents hypothetical data for the stability of this compound under different pH conditions over 24 hours at 25°C, as might be determined by the protocols above.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| pH 2 (Strong Acid) | 1 | 95.2 | Benzyl Alcohol, Butanal |
| 6 | 78.5 | Benzyl Alcohol, Butanal | |
| 24 | 55.1 | Benzyl Alcohol, Butanal | |
| pH 7 (Neutral) | 1 | >99.9 | - |
| 6 | 99.8 | Trace 2-(Benzyloxy)butanoic acid | |
| 24 | 99.5 | Trace 2-(Benzyloxy)butanoic acid | |
| pH 11 (Strong Base) | 1 | 90.3 | Aldol Dimer, Racemic Aldehyde |
| 6 | 65.7 | Aldol Dimer, Racemic Aldehyde | |
| 24 | 30.4 | Aldol Dimer & Polymers, Racemic Aldehyde |
Visualizations
Caption: Key degradation pathways for this compound under acidic and basic conditions.
Caption: Experimental workflow for analyzing the stability of this compound.
Caption: A troubleshooting decision tree for common issues encountered during experiments.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aklectures.com [aklectures.com]
- 4. magritek.com [magritek.com]
- 5. chempap.org [chempap.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]
Removal of benzyl protecting group without affecting other functional groups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective removal of benzyl (Bn) protecting groups while preserving other functionalities in the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl group deprotection?
A1: The most prevalent methods for cleaving benzyl ethers are:
-
Catalytic Hydrogenolysis: This is a widely used method employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H2 gas).[1][2][3] It is generally efficient but can be incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups.
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[2][4][5] CTH is often milder than using hydrogen gas and can sometimes offer better selectivity.[4]
-
Lewis Acid-Mediated Cleavage: Reagents like boron trichloride dimethyl sulfide complex (BCl3·SMe2) can effectively cleave benzyl ethers under mild conditions, showing good tolerance for various functional groups.[6]
-
Oxidative Cleavage: For certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) is highly effective and orthogonal to many other protecting groups.[1][7][8] Standard benzyl ethers can also be cleaved with DDQ under photoirradiation.[1][8]
Q2: How can I remove a benzyl group without reducing a double bond in my molecule?
A2: Standard catalytic hydrogenation with Pd/C and H2 will likely reduce a double bond.[2][9] To avoid this, consider the following methods:
-
Catalytic Transfer Hydrogenation: Using a milder hydrogen donor like 1,4-cyclohexadiene can sometimes selectively remove the benzyl group without affecting an alkene.[1]
-
Lewis Acid-Mediated Cleavage: A boron trichloride-dimethyl sulfide complex (BCl3·SMe2) is reported to be selective for benzyl ether cleavage in the presence of alkenes and alkynes.[6]
-
Oxidative Cleavage: If you have a p-methoxybenzyl (PMB) ether, using DDQ is an excellent option that will not affect a double bond.[8][10] For simple benzyl ethers, DDQ with photoirradiation can be used.[8]
Q3: My catalytic hydrogenation for N-debenzylation is not working. What could be the problem?
A3: N-debenzylation can sometimes be challenging. Common issues include:
-
Catalyst Poisoning: The amine product can act as a catalyst poison for palladium catalysts.[11][12]
-
Catalyst Inactivity: The catalyst may be old or inactive.[3]
-
Insufficient Mixing: Vigorous stirring is crucial to ensure proper contact between the substrate, catalyst, and hydrogen source.[3][13]
-
Reaction Conditions: The reaction may require elevated pressure or temperature.[12][14]
For troubleshooting, consider adding a small amount of acid (like acetic acid or HCl) to the reaction mixture to protonate the amine and prevent catalyst poisoning.[3][11][13] Using a more active catalyst, such as Pearlman's catalyst (Pd(OH)2/C), or a combination of Pd/C and Pd(OH)2/C may also be beneficial.[3][15]
Q4: What is an "orthogonal" protecting group strategy, and how does it apply to benzyl groups?
A4: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by using specific deprotection conditions that do not affect the other groups.[16][17] For example, a molecule might contain both a benzyl ether and a tert-butyldimethylsilyl (TBDMS) ether. The benzyl group can be removed by hydrogenolysis, which will not affect the TBDMS group. Conversely, the TBDMS group can be removed with fluoride ions (e.g., TBAF), which will not cleave the benzyl ether. This allows for the selective deprotection and subsequent reaction at a specific hydroxyl group.
Troubleshooting Guides
Guide 1: Incomplete or Slow Catalytic Hydrogenation
This guide helps to troubleshoot issues encountered during the removal of benzyl groups via catalytic hydrogenation.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Guide 2: Unwanted Side Reactions
This guide addresses the issue of observing unintended reactions on other functional groups during benzyl deprotection.
Caption: Decision tree for avoiding side reactions on sensitive functional groups.
Data Summary
Table 1: Comparison of Common Debenzylation Methods
| Method | Reagents | Advantages | Limitations | Compatible Functional Groups (Examples) | Incompatible Functional Groups (Examples) |
| Catalytic Hydrogenolysis | Pd/C, H₂ | High yield, clean reaction | Requires H₂ gas, can reduce other groups | Esters, ethers, amides | Alkenes, alkynes, nitro groups, some halides |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, H-donor (e.g., HCOOH, NH₄HCO₂, cyclohexene) | Milder than H₂, no high-pressure equipment needed | Can still reduce some sensitive groups | Esters, ethers, amides, sometimes alkenes (with careful donor selection) | Alkynes, nitro groups |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild conditions, high selectivity | Reagent can be moisture-sensitive | Silyl ethers, esters, lactones, alkenes, alkynes | Acid-labile groups |
| Oxidative Cleavage (for PMB) | DDQ, CAN | Highly selective, mild conditions | Primarily for electron-rich benzyl ethers (like PMB) | Alkenes, alkynes, azides | Electron-rich aromatic rings |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the benzylated substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (typically 5-10 mol% of the substrate).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and then refill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product, which can then be purified by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Preparation: Dissolve the benzylated substrate in methanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C to the mixture (typically 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with methanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. The organic layer is then dried and concentrated to yield the product.
Protocol 3: Debenzylation using BCl₃·SMe₂
-
Preparation: Dissolve the benzyl ether in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of boron trichloride dimethyl sulfide complex (BCl₃·SMe₂) (typically 1.5-2.0 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Work-up: Concentrate the mixture under reduced pressure. The residue can be purified by column chromatography to yield the deprotected alcohol.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. Protective Groups [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2-(Benzyloxy)butanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-(Benzyloxy)butanal. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is best for scale-up?
A1: There are two primary routes for synthesizing this compound:
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Route A: Direct Benzylation of 2-Hydroxybutanal. This route involves the Williamson ether synthesis, where the hydroxyl group of 2-hydroxybutanal is deprotonated with a strong base, followed by reaction with a benzyl halide (e.g., benzyl bromide). This is often the preferred route for scale-up due to its single-step nature, provided that 2-hydroxybutanal is readily available.[1][2]
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Route B: Oxidation of 2-(Benzyloxy)butan-1-ol. This two-step route begins with the benzylation of 1,2-butanediol to form 2-(benzyloxy)butan-1-ol, followed by a selective oxidation of the primary alcohol to the desired aldehyde. While this route involves an additional step, the starting materials may be more accessible or cost-effective at scale. The oxidation step requires careful selection of reagents, such as Pyridinium chlorochromate (PCC), to prevent over-oxidation to the carboxylic acid.[3]
For scalability, Route A is generally more efficient due to better atom economy and fewer processing steps.
Q2: What are the critical process parameters to control during the Williamson ether synthesis (Route A)?
A2: The Williamson ether synthesis is an SN2 reaction, and its success on a large scale depends on controlling several key parameters:[1]
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Choice of Base: A strong, non-nucleophilic base is crucial for complete deprotonation of the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice.
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is required to dissolve the reactants and facilitate the SN2 mechanism.
-
Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction with NaH. The subsequent benzylation step may require gentle heating to proceed at a reasonable rate, but excessive temperatures can promote side reactions like elimination.
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Stoichiometry and Reagent Addition: Using a slight excess of the base can ensure complete deprotonation. The benzyl halide should be added slowly and controllably to manage the reaction exotherm and minimize the formation of byproducts like dibenzyl ether.
Q3: What are the main challenges in purifying this compound at scale?
A3: The primary challenges are the product's high boiling point and the removal of structurally similar impurities. Common impurities include unreacted benzyl bromide, benzyl alcohol (from hydrolysis or side reactions), and dibenzyl ether.[4] Purification is typically achieved by vacuum distillation. On a large scale, achieving high vacuum and uniform heating is critical to prevent thermal degradation of the aldehyde. Fractional distillation may be necessary to separate impurities with close boiling points.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting materials (2-hydroxybutanal and benzyl bromide). Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative data on the formation of the product and the presence of any side products, which is invaluable for process optimization and determining the reaction endpoint.
Troubleshooting Guide
Problem: The reaction yield is consistently low.
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | The alkoxide is the active nucleophile in the Williamson ether synthesis.[1] Ensure the base is fresh and of high purity. Use a slight excess (1.1-1.2 equivalents) of a strong base like NaH. Allow sufficient time for the deprotonation to complete before adding the benzyl halide. |
| Competing Side Reactions | High temperatures can lead to elimination reactions, especially if secondary halides are used.[5] The formation of dibenzyl ether can occur if benzyl alkoxide reacts with excess benzyl halide. Maintain strict temperature control and add the benzyl halide slowly to the alkoxide solution. |
| Poor Workup/Extraction | The product may be lost during the aqueous workup if emulsions form or if an insufficient volume of organic solvent is used for extraction. Use a brine wash to help break emulsions and perform multiple extractions to ensure complete recovery. |
Problem: The reaction does not go to completion.
| Potential Cause | Suggested Solution |
| Insufficient Reagents | Verify the stoichiometry of all reactants. Ensure that the limiting reagent is appropriate for your synthetic plan. |
| Low Reaction Temperature | While high temperatures are detrimental, an overly low temperature may cause the reaction to stall. After the initial controlled addition, consider slowly raising the temperature to 40-50 °C and monitoring by TLC or GC. |
| Deactivated Reagents | Sodium hydride can be deactivated by moisture. Benzyl bromide can degrade over time. Use fresh, high-quality reagents and ensure all glassware and solvents are rigorously dried. |
Problem: Significant formation of dibenzyl ether is observed.
| Potential Cause | Suggested Solution |
| Incorrect Order of Addition | Adding the alcohol to a mixture of base and benzyl halide can lead to a high local concentration of the halide, promoting side reactions. Always form the alkoxide first, then add the benzyl halide to the alkoxide solution. |
| Excess Benzyl Halide | Using a large excess of benzyl halide increases the probability of it reacting with any benzyl alkoxide present. Use a stoichiometry of benzyl halide close to 1:1 with the starting alcohol. |
Data Presentation
Table 1: Comparison of Bases for Williamson Ether Synthesis
| Base | pKa of Conjugate Acid | Typical Solvent | Temperature (°C) | Relative Rate | Common Issues |
| NaH | ~36 | THF, DMF | 0 to 50 | Fast | Highly flammable, requires inert atmosphere. |
| KOtBu | ~19 | THF | 20 to 60 | Moderate | Can promote elimination, sterically hindered. |
| NaOH | ~15.7 | DMSO, H₂O | 20 to 80 | Slow | Low solubility in organic solvents, risk of aldol side reactions with the aldehyde. |
Table 2: Solvent Selection for Scale-Up
| Solvent | Boiling Point (°C) | Dielectric Constant | Pros | Cons |
| THF | 66 | 7.5 | Good solubility for reactants, easily removed under vacuum. | Can form peroxides, lower boiling point limits reaction temperature. |
| DMF | 153 | 37 | High boiling point allows for higher reaction temperatures, excellent solvating power. | Difficult to remove, potential for decomposition at high temperatures. |
| Acetonitrile | 82 | 37.5 | Good solvent for SN2 reactions, relatively easy to remove. | Can be susceptible to side reactions with strong bases. |
Experimental Protocols
Protocol: Gram-Scale Synthesis of this compound via Williamson Ether Synthesis (Route A)
Materials:
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2-Hydroxybutanal (1.0 eq)
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Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated Ammonium Chloride (NH₄Cl) solution
-
Saturated Sodium Chloride (Brine) solution
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Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with sodium hydride (1.2 eq).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.
-
Deprotonation: Dissolve 2-hydroxybutanal (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Alkoxide Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Hydrogen gas evolution should cease, indicating the formation of the sodium alkoxide.
-
Benzylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed. Gentle heating (to 40 °C) may be applied if the reaction is sluggish.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Visualizations
Caption: Synthetic pathway via Williamson ether synthesis.
Caption: General experimental workflow for the synthesis.
Caption: A logic tree for troubleshooting common synthesis issues.
References
Incomplete conversion in the benzylation of 2-hydroxybutanal
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the benzylation of 2-hydroxybutanal. The information provided addresses common issues, particularly incomplete conversion, and offers troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am attempting to benzylate the hydroxyl group of 2-hydroxybutanal using sodium hydride and benzyl bromide, but I am observing low yields of the desired product. What could be the primary reason for this incomplete conversion?
A1: Incomplete conversion in the benzylation of 2-hydroxybutanal via the Williamson ether synthesis (using a strong base like NaH) is often due to side reactions involving the aldehyde functional group. The strongly basic conditions required to deprotonate the hydroxyl group can promote self-condensation of the 2-hydroxybutanal enolate, leading to aldol addition or condensation products.
Q2: What are the main side products I should be looking for?
A2: The primary side products are typically from the aldol condensation of 2-hydroxybutanal. Additionally, though less likely with a primary halide like benzyl bromide, a small amount of elimination of HBr from benzyl bromide to form stilbene could occur at elevated temperatures. Another potential side product can arise from the reaction of benzyl bromide with the solvent, for example, if DMF is used as a solvent, formation of N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine has been reported as a potential impurity.[1]
Q3: How can I improve the yield of my benzylation reaction?
A3: There are three main strategies to improve the yield:
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Optimization of Williamson Ether Synthesis Conditions: This involves careful control of reaction parameters to favor the desired SN2 reaction over side reactions.
-
Protecting Group Strategy: The aldehyde group can be protected as an acetal, which is stable under basic conditions. The benzylation is then performed, followed by deprotection of the aldehyde.
-
Alternative Milder Benzylation Methods: Methods that do not require a strong base, such as using silver oxide (Ag2O) or employing Phase Transfer Catalysis (PTC), can be effective.
Q4: If I want to protect the aldehyde, what is a suitable protecting group?
A4: An acetal, particularly a cyclic acetal formed with ethylene glycol (a 1,3-dioxolane), is an excellent choice. Acetals are stable in neutral to strongly basic environments, which are the conditions for the Williamson ether synthesis.[1][2] They are readily cleaved under mild acidic conditions to regenerate the aldehyde.
Q5: Are there any benzylation methods that avoid the need for a protecting group?
A5: Yes, milder benzylation techniques can be employed. The use of silver oxide (Ag2O) with benzyl bromide can facilitate the reaction without the need for a strong base, which is particularly useful for sensitive substrates. Phase Transfer Catalysis (PTC) is another excellent alternative, using a catalyst like tetrabutylammonium bromide (TBAB) with a weaker base (e.g., aqueous NaOH) in a biphasic system.
Troubleshooting Guide: Incomplete Benzylation
This guide provides a structured approach to troubleshooting incomplete conversion in the benzylation of 2-hydroxybutanal.
Table 1: Impact of Reaction Parameters on Benzylation Outcome
| Parameter | Condition | Expected Outcome on Conversion | Potential Side Reactions | Recommendation |
| Base | Strong Base (e.g., NaH, KH) | Effective deprotonation but potential for low yield | High potential for Aldol Condensation | Use at low temperatures; consider a protecting group strategy. |
| Weaker Base (e.g., K₂CO₃, Cs₂CO₃) | Lower conversion due to incomplete deprotonation | Reduced Aldol Condensation | May require higher temperatures or a more polar solvent. | |
| Silver Oxide (Ag₂O) | Moderate to good conversion | Minimal base-catalyzed side reactions | A good alternative for base-sensitive substrates. | |
| Temperature | High Temperature (> 50 °C) | Faster reaction rate | Increased rate of Aldol Condensation and potential elimination | Maintain low to ambient temperatures (0 °C to 25 °C). |
| Low Temperature (0 °C) | Slower reaction rate, but may improve selectivity | Reduced rate of side reactions | Recommended for initial attempts with strong bases. | |
| Solvent | Aprotic Polar (e.g., DMF, DMSO) | Good solubility for reactants, promotes SN2 | Can participate in side reactions | Ensure the use of anhydrous solvents. |
| Aprotic Non-polar (e.g., THF, Dioxane) | Lower reaction rates | Fewer solvent-related side reactions | May require longer reaction times or higher temperatures. | |
| Protecting Group | No Protection | High risk of incomplete conversion | Aldol Condensation | Not recommended with strong bases. |
| Acetal Protection | High conversion of the protected substrate | Minimal side reactions at the aldehyde | Recommended for achieving high yields. |
Experimental Protocols
Protocol 1: Benzylation using an Acetal Protecting Group Strategy
This three-step process involves the protection of the aldehyde, benzylation of the alcohol, and subsequent deprotection.
Step 1: Protection of 2-hydroxybutanal as a 1,3-dioxolane
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To a solution of 2-hydroxybutanal (1.0 eq) in toluene (0.5 M), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected 2-(1,3-dioxolan-2-yl)butan-1-ol.
Step 2: Benzylation of the Protected Alcohol
-
Dissolve the protected alcohol (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, and stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
Step 3: Deprotection of the Acetal
-
Dissolve the benzylated acetal in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or dilute HCl (e.g., 1 M).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the acid with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 2-(benzyloxy)butanal.
Protocol 2: Benzylation using Phase Transfer Catalysis (PTC)
This method avoids the need for a strong, anhydrous base and can be performed without a protecting group.
-
To a vigorously stirred biphasic mixture of a solution of 2-hydroxybutanal (1.0 eq) in an organic solvent (e.g., toluene or dichloromethane, 0.5 M) and an aqueous solution of sodium hydroxide (e.g., 30-50% w/v), add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add benzyl bromide (1.2 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography.
Visualized Workflows and Logic
Caption: Troubleshooting workflow for incomplete benzylation.
Caption: Alternative synthetic routes for benzylation.
References
- 1. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
Formation of byproducts during the oxidation of 2-(Benzyloxy)butanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 2-(Benzyloxy)butanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the oxidation of this compound?
The primary and desired product of the oxidation of this compound is 2-(benzyloxy)butanoic acid. This reaction involves the conversion of the aldehyde functional group to a carboxylic acid.
Q2: What are the most common byproducts observed during the oxidation of this compound?
Common byproducts can arise from several pathways, including:
-
Oxidative cleavage of the benzyl ether: This results in the formation of benzaldehyde and derivatives of butanol. This is a significant side reaction to consider, as many oxidizing agents can facilitate the cleavage of benzyl ethers.[1]
-
Over-oxidation: While the desired product is the carboxylic acid, harsh reaction conditions can potentially lead to further degradation of the molecule.
-
Racemization: this compound has a chiral center at the carbon alpha to the aldehyde. Under certain conditions (e.g., basic or even acidic environments), this stereocenter can racemize, leading to a loss of enantiomeric purity in the final product.
-
Byproducts from the oxidizing agent: Depending on the chosen oxidant, various reagent-derived byproducts can contaminate the product mixture. For example, Swern oxidation produces dimethyl sulfide, which is known for its strong odor.[2][3][4][5][6]
Q3: Can the benzyloxy protecting group be cleaved during the oxidation?
Yes, the benzylic ether linkage is susceptible to oxidative cleavage under certain conditions.[1] The use of strong oxidizing agents or specific reagents known to cleave benzyl ethers, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or certain oxoammonium salts, can lead to the formation of benzaldehyde and a butanol derivative as significant byproducts. Careful selection of the oxidizing agent and reaction conditions is crucial to minimize this side reaction.
Q4: How can I minimize racemization of the alpha-chiral center?
To minimize racemization, it is advisable to use mild, non-basic reaction conditions. Oxidations like the Dess-Martin periodinane (DMP) oxidation are often preferred as they are performed under neutral pH.[7] For methods that use a base, such as the Swern oxidation, using a bulkier, non-nucleophilic base like diisopropylethylamine (Hünig's base) may help to reduce epimerization.[6] Maintaining low temperatures throughout the reaction and workup is also critical.
Troubleshooting Guides
Problem 1: Low yield of 2-(benzyloxy)butanoic acid and presence of benzaldehyde in the product mixture.
| Possible Cause | Troubleshooting Steps |
| Oxidative cleavage of the benzyl ether. | 1. Reagent Selection: Avoid strong oxidizing agents known to cleave benzyl ethers. Consider milder reagents such as those used in the Pinnick or Dess-Martin oxidations. |
| 2. Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions. | |
| 3. Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to oxidative conditions. |
Problem 2: The final product, 2-(benzyloxy)butanoic acid, shows a loss of optical activity or the presence of both enantiomers.
| Possible Cause | Troubleshooting Steps |
| Racemization of the alpha-chiral center. | 1. pH Control: Use buffered conditions or aprotic solvents to avoid strongly acidic or basic environments. The Dess-Martin oxidation is performed under neutral conditions and is a good alternative.[7] |
| 2. Base Selection (for Swern oxidation): If using the Swern oxidation, substitute triethylamine with a bulkier, less-nucleophilic base like diisopropylethylamine (Hünig's base) to suppress epimerization.[6] | |
| 3. Temperature: Maintain cryogenic temperatures (e.g., -78 °C) during the addition of reagents and the reaction itself. |
Problem 3: Incomplete reaction, with significant amounts of starting this compound remaining.
| Possible Cause | Troubleshooting Steps |
| Insufficient oxidant or reagent deactivation. | 1. Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary. |
| 2. Reagent Quality: Use fresh, high-purity oxidizing agents. Some reagents, like DMP, can degrade upon storage. | |
| 3. Reaction Temperature: While low temperatures are often necessary to prevent side reactions, the reaction may be too slow. Gradually increase the temperature while monitoring for byproduct formation. |
Problem 4: Formation of an unexpected byproduct corresponding to the addition of the oxidant to the starting material.
| Possible Cause | Troubleshooting Steps |
| Side reaction with the oxidant byproduct (e.g., HOCl in Pinnick oxidation). | 1. Use of a Scavenger: In Pinnick oxidations, include a scavenger like 2-methyl-2-butene to quench the hypochlorous acid (HOCl) byproduct and prevent its reaction with the desired product or starting material. |
Data Presentation
The following table summarizes potential byproducts and their estimated yields under different common oxidation conditions. These values are illustrative and can vary based on specific reaction parameters.
| Oxidation Method | Desired Product | Potential Byproducts | Estimated Byproduct Yield (%) | Key Considerations |
| Pinnick Oxidation | 2-(Benzyloxy)butanoic acid | Benzaldehyde, 2-Hydroxybutanoic acid derivatives | 5-15% | HOCl byproduct can lead to other side reactions. Use of a scavenger is recommended. |
| Swern Oxidation | 2-(Benzyloxy)butanoic acid | Racemic 2-(benzyloxy)butanoic acid, Dimethyl sulfide | Variable (Racemization) | Low temperature is crucial. Use of a hindered base can reduce racemization.[6] |
| Dess-Martin Oxidation | 2-(Benzyloxy)butanoic acid | Benzaldehyde | <5% (typically) | Mild and neutral conditions generally preserve the benzyl ether and stereocenter. |
| Jones Oxidation | 2-(Benzyloxy)butanoic acid | Benzaldehyde, Benzoic acid, Butanoic acid derivatives | High potential for cleavage | Harsh acidic conditions and strong oxidant can lead to significant benzyl ether cleavage and other side reactions. |
Experimental Protocols
Synthesis of this compound (Starting Material) via Williamson Ether Synthesis
This protocol is a general method for the preparation of the starting material.
-
Reagents and Materials:
-
2-Hydroxybutanal
-
Benzyl bromide
-
Sodium hydride (NaH) or a milder base like silver oxide (Ag₂O)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-hydroxybutanal in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Potential impurities from this synthesis include unreacted benzyl bromide, benzyl alcohol (from hydrolysis of benzyl bromide), and dibenzyl ether.
-
Oxidation of this compound to 2-(Benzyloxy)butanoic Acid via Pinnick Oxidation
-
Reagents and Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
-
Procedure:
-
Dissolve this compound in tert-butanol.
-
Add 2-methyl-2-butene to the solution.
-
In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.
-
Slowly add the aqueous solution of the oxidant to the solution of the aldehyde at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Adjust the pH of the aqueous layer to ~2-3 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-(benzyloxy)butanoic acid.
-
Mandatory Visualizations
Caption: Reaction pathway for the oxidation of this compound.
Caption: Troubleshooting workflow for the oxidation of this compound.
References
Technical Support Center: Chiral Resolution of 2-(Benzyloxy)butanal
Welcome to the technical support center for the chiral resolution of 2-(Benzyloxy)butanal. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the enantioseparation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Difficulties
Q1: Why is the chiral resolution of this compound particularly challenging?
A1: The chiral resolution of this compound presents several challenges inherent to its structure as an α-alkoxy aldehyde:
-
Aldehyde Reactivity: The aldehyde functional group is highly reactive and can undergo side reactions such as oxidation, aldol condensation, or acetal formation, especially under non-optimized conditions.
-
Racemization Potential: The acidic α-proton is susceptible to enolization under either acidic or basic conditions, which can lead to racemization and a loss of enantiomeric purity.
-
Lack of a Strong Chromophore: The molecule lacks a strong UV chromophore away from the low wavelength region, which can make detection by HPLC challenging and may require derivatization or the use of less common detectors like a polarimeter or mass spectrometer.
-
Empirical Method Development: As with many chiral separations, there is no universal method; success often relies on empirical screening of various columns, mobile phases, or resolution strategies.[1]
Q2: My sample of this compound appears to be degrading during analysis. What can I do?
A2: Sample degradation is a common issue with aldehydes. Consider the following:
-
Fresh Samples: Always use freshly prepared or purified samples for analysis. Aldehydes can oxidize to carboxylic acids upon exposure to air.
-
Inert Conditions: If practical, handle the sample under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Ensure the sample is dissolved in a high-purity, non-reactive solvent. Protic solvents like methanol could potentially form acetals.
-
Temperature Control: Keep the sample cool. If using an autosampler, utilize a refrigerated sample tray to minimize degradation over a sequence of injections.
Section 2: Troubleshooting Chiral Chromatography (HPLC/GC)
Q3: I am not seeing any separation of enantiomers on my chiral HPLC column. What should I try first?
A3: Achieving baseline separation is often an iterative process. If you observe a single peak, the issue is a lack of enantioselectivity under the current conditions.
Initial Troubleshooting Steps:
-
Confirm Racemic Mixture: First, ensure your starting material is indeed a racemic mixture and not a single enantiomer.
-
Column Screening: The most critical factor is the chiral stationary phase (CSP). There is no reliable way to choose a chiral column based on analyte structure alone. A screening of columns based on different chiral selectors (e.g., polysaccharide-based, macrocyclic antibiotics) is the most effective approach.
-
Mobile Phase Modification: Systematically vary the mobile phase composition. For normal phase chromatography, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). Small changes can have a significant impact.[2]
-
Additive Use: For polysaccharide columns, adding acidic or basic modifiers (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can drastically alter selectivity, but be mindful of potential racemization.[2]
-
Change Separation Mode: If normal-phase fails, consider reversed-phase or polar organic modes. These alternative modes can offer completely different selectivity profiles.[1]
dot
Caption: Logical workflow for troubleshooting poor or no enantiomeric resolution in HPLC.
Q4: My peak resolution is decreasing over time with repeated injections. What is causing this?
A4: A decline in performance often points to column contamination or changes in the stationary phase.
-
Column Contamination: Impurities from the sample may accumulate on the column. Try flushing the column with a strong, compatible solvent as recommended by the manufacturer. For polysaccharide columns, 100% ethanol or isopropanol is often effective.[2]
-
Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and precipitation on the column frit.[3] Dissolve your sample in the mobile phase whenever possible.
-
"Additive Memory Effect": If you switch between methods using acidic and basic additives, residual modifiers can remain adsorbed to the stationary phase, affecting subsequent analyses. It is often recommended to dedicate columns to specific additive types (acidic or basic).[4]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each run, especially when using additives. This can sometimes require flushing with 20-30 column volumes of the mobile phase.[2]
Q5: Can I use Gas Chromatography (GC) for this separation?
A5: Yes, chiral GC is a viable option. You will need a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[2]
-
Volatility: this compound should be sufficiently volatile for GC analysis.
-
Thermal Stability: A key concern is the thermal stability of the compound. Test for on-column degradation by varying the injector and oven temperatures.
-
Derivatization: If the aldehyde is too polar or thermally labile, you can derivatize it to a more stable functional group (e.g., an oxime or acetal) before analysis.
Section 3: Issues with Diastereomeric Resolution
Q6: I'm trying to resolve this compound by derivatizing it with a chiral reagent, but the separation on an achiral column is poor. How can I improve this?
A6: Resolution via diastereomer formation is a powerful technique.[5][6] If separation is poor, consider these factors:
-
Choice of Derivatizing Agent: The chiral derivatizing agent must be enantiomerically pure and create diastereomers with significantly different physical properties. For an aldehyde, chiral amines (to form imines), hydrazines (to form hydrazones), or amino alcohols are common choices. The bulkier the chiral agent, the larger the potential difference between the resulting diastereomers.
-
Reaction Conditions: The derivatization reaction must proceed to completion without causing racemization of your analyte. Use mild reaction conditions and analyze for side products.
-
Chromatographic Conditions: Even on an achiral column (like a C18), separating diastereomers requires method development. Optimize the mobile phase, temperature, and gradient slope to maximize resolution.
-
Confirmation of Diastereomers: Use a mass spectrometer to confirm that two diastereomers are indeed being formed with the expected mass.
Section 4: Challenges in Enzymatic Resolution
Q7: I am attempting an enzymatic kinetic resolution of this compound, but the reaction is slow or stops before 50% conversion.
A7: Enzymatic resolutions can be highly effective but are sensitive to reaction conditions.
-
Enzyme Deactivation: Aldehydes can be potent inhibitors or deactivators of enzymes, particularly oxidoreductases, through adduct formation with amino acid residues.[3] If using a reductase, consider a whole-cell system which can provide a more stable environment for the enzyme.[3][7]
-
Enzyme Choice: Screen a panel of enzymes (e.g., various lipases for transesterification of the corresponding alcohol, or oxidoreductases for reduction). Lipases are generally more robust but would require converting the aldehyde to the corresponding alcohol first.
-
Solvent and Water Activity: The choice of organic solvent is critical for enzyme activity and stability. Non-polar solvents like hexane or heptane are often good starting points for lipase activity.[8] Ensure optimal water activity for the enzyme.
-
Substrate/Enzyme Ratio: A high substrate concentration can inhibit the enzyme. Optimize the ratio of substrate to enzyme to balance reaction rate and enzyme stability.[4]
Illustrative Data & Protocols
Data Presentation: Example of a Chiral HPLC Column Screening
The following table shows hypothetical results from screening various polysaccharide-based chiral columns for the separation of this compound enantiomers. This illustrates how to systematically compare performance.
| Column (CSP Type) | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) | Notes |
| Chiralcel OD-H (Cellulose) | 98:2 | 1.0 | 10.5 | 10.5 | 0.00 | No separation |
| Chiralpak IA (Amylose) | 95:5 | 1.0 | 8.2 | 8.7 | 1.15 | Partial separation |
| Chiralpak IC (Cellulose) | 90:10 | 1.0 | 7.5 | 8.9 | 2.10 | Baseline separation achieved |
| Chiralpak AD-H (Amylose) | 90:10 | 1.0 | 12.1 | 12.8 | 1.35 | Partial separation, long RT |
Note: Data are for illustrative purposes only.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development Screening
This protocol outlines a systematic approach to screen for a suitable chiral HPLC method.
-
Preparation of Analyte: Prepare a 1 mg/mL stock solution of racemic this compound in isopropanol (IPA).
-
Initial Conditions:
-
Columns: Chiralpak IA, Chiralpak IC, Chiralcel OD-H (or similar polysaccharide-based columns).
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm.
-
-
Screening Protocol:
-
Equilibrate the first column with Hexane:IPA (90:10) for at least 20 column volumes.
-
Inject 5 µL of the analyte solution.
-
If no separation is observed, decrease the percentage of IPA to 95:5 and re-equilibrate/re-inject.
-
If still no separation, decrease to 98:2.
-
If separation is observed but resolution is poor (Rs < 1.5), adjust the IPA percentage in small increments (e.g., 88%, 92%) to optimize.
-
Repeat this process for each chiral column.
-
-
Optimization: Once the best column and a promising mobile phase are identified, further optimize by adjusting flow rate (e.g., 0.8-1.2 mL/min) and temperature (e.g., 15-40 °C) to maximize resolution.
Protocol 2: Resolution via Diastereomeric Derivatization
This protocol describes a general method for forming diastereomeric imines for separation on a standard achiral HPLC column.
dot
Caption: Experimental workflow for separating enantiomers by forming and separating diastereomers.
-
Derivatization Reaction:
-
In a round-bottom flask, dissolve racemic this compound (1.0 eq) in dry toluene.
-
Add activated 4Å molecular sieves.
-
Add one enantiomer of a chiral primary amine (e.g., (R)-1-phenylethylamine, 1.05 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting aldehyde.
-
-
Work-up:
-
Filter off the molecular sieves.
-
Remove the toluene under reduced pressure. The crude mixture of diastereomeric imines may be used directly or purified via flash chromatography if necessary.
-
-
Chromatographic Separation:
-
Dissolve the diastereomer mixture in a suitable solvent.
-
Develop a separation method on an achiral stationary phase (e.g., silica for normal phase or C18 for reversed-phase).
-
Inject the mixture and collect the two separated diastereomer peaks as individual fractions.
-
-
Hydrolysis (Cleavage):
-
Dissolve each collected fraction in a biphasic solvent system (e.g., diethyl ether and 1 M aqueous HCl).
-
Stir vigorously until the imine is hydrolyzed back to the aldehyde (monitor by TLC).
-
Separate the organic layer, wash with brine, dry over MgSO₄, and carefully remove the solvent to yield the enantiomerically enriched this compound.
-
Protocol 3: Enzymatic Kinetic Resolution (Hypothetical)
This protocol is based on the reduction of the aldehyde to the corresponding alcohol, 1-(benzyloxy)butan-2-ol, where one enantiomer reacts faster, leaving the other enantiomer of the starting aldehyde unreacted.
dot
Caption: General workflow for separating enantiomers using enzymatic kinetic resolution.
-
Reaction Setup:
-
In a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0), prepare the reaction mixture containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Add the selected oxidoreductase enzyme (e.g., from a commercial screening kit).
-
Initiate the reaction by adding the racemic this compound (dissolved in a small amount of a co-solvent like DMSO if needed).
-
-
Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Periodically withdraw small aliquots, quench the reaction (e.g., by adding ethyl acetate), extract the organic components, and analyze by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining aldehyde and the product alcohol.
-
-
Work-up at ~50% Conversion:
-
When the reaction reaches approximately 50% conversion, quench the entire batch by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) and extracting the products.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification:
-
Separate the unreacted aldehyde from the product alcohol using standard column chromatography on silica gel. This will yield one enantiomer as the aldehyde and the other as the corresponding alcohol, both in high enantiomeric excess.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(Benzyloxy)butanal for Researchers
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to 2-(benzyloxy)butanal, a valuable building block in organic synthesis. The comparison includes detailed experimental protocols, quantitative data, and a logical workflow diagram to aid in the selection of the most suitable method.
Comparison of Synthesis Routes
Two principal synthetic pathways for this compound are outlined below: a two-step route commencing with the ring-opening of 1,2-epoxybutane, and a one-step approach utilizing the Williamson ether synthesis.
| Parameter | Route A: From 1,2-Epoxybutane | Route B: Williamson Ether Synthesis |
| Starting Materials | 1,2-Epoxybutane, Benzyl alcohol | 2-Hydroxybutanal, Benzyl bromide |
| Number of Steps | 2 | 1 |
| Overall Yield | ~81% (estimated) | Variable, potentially lower |
| Key Intermediates | 1-(Benzyloxy)butan-2-ol | None |
| Purity | High, purification by chromatography | Moderate, potential for byproducts |
| Reaction Time | Step 1: ~2 hours; Step 2: ~1-3 hours | ~3-24 hours |
| Scalability | Good | Moderate, dependent on substrate stability |
| Key Considerations | Requires an additional oxidation step. | Stability of 2-hydroxybutanal can be a challenge as it exists as a dimer and can be prone to side reactions. |
Experimental Protocols
Route A: Two-Step Synthesis from 1,2-Epoxybutane
This route involves the initial synthesis of 1-(benzyloxy)butan-2-ol, which is then oxidized to the target aldehyde.
Step 1: Synthesis of 1-(Benzyloxy)butan-2-ol
This procedure is adapted from a known high-yield synthesis.
-
Materials: 1,2-epoxybutane, benzyl alcohol, sodium, concentrated sulfuric acid.
-
Procedure:
-
In a flask equipped for reaction under a nitrogen atmosphere, dissolve sodium (0.67 mol) in benzyl alcohol (35.2 mol).
-
Heat the solution to 160°C.
-
Add 1,2-epoxybutane (6.7 mol) dropwise over approximately 2 hours while maintaining the temperature at 160°C.
-
After the addition is complete, lower the temperature to 120°C and distill off any excess 1,2-epoxybutane.
-
Cool the reaction mixture and add concentrated sulfuric acid (0.335 mol) and water.
-
Filter the resulting solid sodium sulfate.
-
Distill the filtrate under reduced pressure to obtain pure 1-benzyloxy-2-butanol.
-
-
Yield: ~90%
Step 2: Oxidation of 1-(Benzyloxy)butan-2-ol to this compound (Dess-Martin Oxidation)
The Dess-Martin oxidation is a mild and efficient method for oxidizing secondary alcohols to aldehydes.[1]
-
Materials: 1-(Benzyloxy)butan-2-ol, Dess-Martin periodinane (DMP), dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-(benzyloxy)butan-2-ol (1.0 equiv) in anhydrous DCM in a flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 - 1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Estimated Yield: ~90% (based on typical yields for this type of oxidation).[2]
Route B: One-Step Williamson Ether Synthesis
This route involves the direct benzylation of 2-hydroxybutanal.[3]
-
Materials: 2-Hydroxybutanal (or its dimer, 3,6-diethyl-1,4-dioxane-2,5-diol), benzyl bromide, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Procedure:
-
In a flask under an inert atmosphere, dissolve 2-hydroxybutanal (1.0 equiv) in anhydrous DMF or THF.
-
Cool the solution to 0°C and add sodium hydride (1.1 equiv) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-24 hours, monitoring by TLC.
-
Quench the reaction by carefully adding water at 0°C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Estimated Yield: Variable. The yield can be affected by the purity and stability of the 2-hydroxybutanal starting material.
Synthesis Route Workflow
References
A Comparative Guide to Protected 2-Hydroxybutanal Derivatives for Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in drug development and natural product synthesis, the protection of reactive functional groups is a cornerstone strategy. The α-hydroxy aldehyde moiety, present in 2-hydroxybutanal, is a versatile synthon but poses a significant challenge due to the dual reactivity of its hydroxyl and aldehyde groups. Protecting the hydroxyl group is crucial to prevent undesired side reactions during transformations targeting the aldehyde. This guide provides an objective comparison of 2-(Benzyloxy)butanal with two common alternatives: 2-(tert-Butyldimethylsilyloxy)butanal and 2,2-Dimethyl-1,3-dioxolane-4-acetaldehyde, focusing on their synthesis, stability, and deprotection protocols, supported by experimental data.
Overview of Protecting Groups
The choice of a protecting group is dictated by its stability to the reaction conditions under which other functional groups must react and the ease of its selective removal. For the 2-hydroxy group of 2-hydroxybutanal, benzyl ethers, silyl ethers, and acetonides (protecting a diol precursor) represent three distinct and widely used strategies.
-
Benzyl (Bn) Ether: A classical and robust protecting group, stable to a wide range of acidic and basic conditions.[1][2]
-
tert-Butyldimethylsilyl (TBDMS) Ether: A bulky silyl ether known for its moderate stability and facile, selective cleavage with fluoride ions.[3][4]
-
Acetonide (Isopropylidene Ketal): Typically used to protect 1,2- or 1,3-diols. In this context, it protects the diol precursor to the α-hydroxy aldehyde, offering a different synthetic approach.[5][6]
The following diagram illustrates the synthetic relationship between the unprotected diol and the three protected aldehyde derivatives.
References
- 1. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. scholars.iwu.edu [scholars.iwu.edu]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Reactivity comparison of 2-(Benzyloxy)butanal with unprotected 2-hydroxybutanal
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, the reactivity of functional groups is a cornerstone of molecular design and transformation. This guide provides a detailed comparison of the reactivity of 2-(Benzyloxy)butanal, a protected α-hydroxy aldehyde, and its unprotected counterpart, 2-hydroxybutanal. Understanding the nuanced differences in their chemical behavior is paramount for chemists aiming to control selectivity and efficiency in their synthetic routes. This comparison is grounded in fundamental principles of organic chemistry and supported by established experimental protocols for assessing aldehyde reactivity.
Executive Summary of Reactivity
The primary distinction in reactivity between this compound and 2-hydroxybutanal stems from the electronic and steric differences between the benzyloxy and hydroxyl groups at the α-position to the aldehyde. These differences influence the electrophilicity of the carbonyl carbon and the accessibility of the aldehyde for nucleophilic attack and oxidation.
2-Hydroxybutanal is anticipated to be the more reactive of the two compounds towards nucleophilic addition. This heightened reactivity is attributed to the electron-withdrawing inductive effect of the hydroxyl group, which increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. However, the presence of the free hydroxyl group can also lead to side reactions, such as hemiacetal formation or the α-ketol rearrangement.[1]
This compound , with its bulky benzyloxy protecting group, is expected to exhibit lower reactivity. The benzyl group is sterically hindering, impeding the approach of nucleophiles to the carbonyl center.[2] Electronically, the benzyloxy group also possesses an electron-withdrawing inductive effect due to the oxygen atom, but the larger steric profile is likely the dominant factor in attenuating its reactivity compared to 2-hydroxybutanal.
Comparative Reactivity Data
| Reaction Type | Reagent/Conditions | This compound | 2-Hydroxybutanal | Expected Outcome |
| Nucleophilic Addition | Grignard Reagent (e.g., MeMgBr) | Moderate | High | 2-Hydroxybutanal is expected to react faster due to lower steric hindrance and a more electrophilic carbonyl carbon. |
| Oxidation | Tollen's Reagent | Positive (slower) | Positive (faster) | Both aldehydes will be oxidized, but the rate for 2-hydroxybutanal is predicted to be higher.[3][4] |
| Oxidation | Fehling's Solution | Positive (slower) | Positive (faster) | Similar to Tollen's test, 2-hydroxybutanal is expected to be oxidized more readily.[3][4] |
| Stability | Room Temperature Storage | High | Moderate | 2-Hydroxybutanal may be prone to oligomerization or rearrangement over time. |
Key Reactivity Pathways and Mechanisms
The reactivity of aldehydes is primarily dictated by nucleophilic addition to the carbonyl group and oxidation of the aldehyde functionality.
Nucleophilic Addition
The addition of a nucleophile to the carbonyl carbon is a fundamental reaction of aldehydes. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon and the steric environment around it.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Oxidation of Aldehydes
Aldehydes are readily oxidized to carboxylic acids. Common laboratory reagents for this transformation include Tollen's reagent and Fehling's solution, which provide a visual indication of the reaction.
Caption: General scheme for the oxidation of an aldehyde.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2-hydroxybutanal, the following experimental protocols can be employed.
Comparative Nucleophilic Addition with Grignard Reagent Monitored by ¹H NMR Spectroscopy
Objective: To compare the rates of reaction of the two aldehydes with a Grignard reagent.
Materials:
-
This compound
-
2-Hydroxybutanal
-
Methylmagnesium bromide (MeMgBr) solution in THF (e.g., 3.0 M)
-
Anhydrous diethyl ether
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Dry ice/acetone bath
Procedure:
-
Prepare two separate, dry, NMR tubes.
-
In each tube, dissolve a precise amount (e.g., 0.1 mmol) of either this compound or 2-hydroxybutanal in 0.5 mL of anhydrous diethyl ether.
-
Acquire an initial ¹H NMR spectrum of each starting material.[5][6]
-
Cool both NMR tubes to -78 °C in a dry ice/acetone bath.
-
To each tube, rapidly add an equimolar amount (e.g., 0.1 mmol) of the MeMgBr solution.
-
Quickly place the NMR tubes in the NMR spectrometer, pre-cooled to a desired reaction temperature (e.g., 0 °C).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the alcohol product.
-
The relative rates of reaction can be determined by comparing the percentage conversion of the aldehydes over time.
Comparative Oxidation with Tollen's Reagent
Objective: To qualitatively and semi-quantitatively compare the rate of oxidation of the two aldehydes.
Materials:
-
This compound
-
2-Hydroxybutanal
-
Tollen's Reagent (freshly prepared)
-
Test tubes
-
Water bath
Procedure:
-
Prepare Tollen's reagent immediately before use.
-
In two separate, clean test tubes, place 1 mL of a dilute solution (e.g., 0.1 M in a suitable solvent) of this compound and 2-hydroxybutanal.
-
To each test tube, add 2 mL of Tollen's reagent.
-
Place both test tubes simultaneously in a warm water bath (e.g., 60 °C).[1]
-
Observe the formation of a silver mirror or a black precipitate of silver.
-
The time taken for the initial appearance of the silver deposit can be recorded as a measure of the relative rate of reaction. A faster appearance indicates a higher reactivity.[7]
Experimental Workflow for Reactivity Comparison
The following diagram illustrates a logical workflow for a comprehensive comparison of the reactivity of the two aldehydes.
Caption: Workflow for comparing aldehyde reactivity.
Conclusion
The protection of the α-hydroxyl group in 2-hydroxybutanal as a benzyl ether in this compound has a significant impact on its reactivity. The unprotected aldehyde is predicted to be more susceptible to both nucleophilic attack and oxidation due to electronic factors and reduced steric hindrance. However, it is also more prone to potential side reactions. The benzyloxy-protected aldehyde offers greater stability and potentially higher selectivity in reactions where the aldehyde needs to be preserved while other functional groups are manipulated. The choice between these two compounds will ultimately depend on the specific requirements of the synthetic sequence, balancing the need for reactivity with the demands for stability and selectivity. The experimental protocols outlined provide a framework for quantifying these differences and making informed decisions in a research and development setting.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fiveable.me [fiveable.me]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
Comparative Spectroscopic Analysis for the Structural Confirmation of 2-(Benzyloxy)butanal
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-(Benzyloxy)butanal through comparative spectroscopic analysis. This document provides an objective comparison with structural alternatives, supported by experimental data and detailed methodologies.
This guide presents a comprehensive spectroscopic analysis for the structural confirmation of this compound. Through a comparative study with analogous compounds—2-butoxybenzaldehyde, 2-hydroxybutanal, and benzaldehyde—this document outlines the key distinguishing features in their respective Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. The provided experimental protocols and data are intended to serve as a practical resource for the unambiguous identification and characterization of this compound in a laboratory setting.
Spectroscopic Data Comparison
The structural confirmation of this compound relies on the unique fingerprint provided by a combination of spectroscopic techniques. The following tables summarize the expected and observed spectral data for this compound and its structural alternatives.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound (Expected) | 2-Butoxybenzaldehyde | 2-Hydroxybutanal | Benzaldehyde |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 | - | ~3080-3000[1] |
| C-H (aliphatic) | ~2960-2850 | ~2960-2850 | ~2970-2850 | - |
| C-H (aldehyde) | ~2820 and ~2720 | ~2820 and ~2720 | ~2830 and ~2720 | ~2880-2650[1] |
| C=O (aldehyde) | ~1730 | ~1685 | ~1725 | ~1700[1] |
| C-O (ether) | ~1100 | ~1240 | - | - |
| O-H (alcohol) | - | - | ~3400 (broad) | - |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton Environment | This compound (Expected) | 2-Butoxybenzaldehyde | 2-Hydroxybutanal | Benzaldehyde |
| Aldehyde (-CHO) | ~9.7 (d) | ~10.4 (s) | ~9.6 (d) | ~10.0 (s)[2] |
| Aromatic (Ar-H) | ~7.3 (m) | ~7.0-7.8 (m) | - | ~7.5-7.9 (m)[2] |
| Benzylic (-OCH₂Ar) | ~4.6 (s) | - | - | - |
| Methine (-CH(O)-) | ~3.6 (m) | - | ~4.1 (m) | - |
| Methylene (-CH₂-) | ~1.7 (m) | ~1.5-1.8 (m) | ~1.6 (m) | - |
| Methyl (-CH₃) | ~0.9 (t) | ~1.0 (t) | ~1.0 (t) | - |
| Alkoxy (-OCH₂-) | - | ~4.1 (t) | - | - |
| Hydroxyl (-OH) | - | - | Variable (broad s) | - |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon Environment | This compound (Expected) | 2-Butoxybenzaldehyde | 2-Hydroxybutanal | Benzaldehyde |
| Aldehyde (C=O) | ~204 | ~192 | ~205 | ~192 |
| Aromatic (Ar-C) | ~127-138 | ~121-161 | - | ~129-137 |
| Benzylic (-OCH₂Ar) | ~73 | - | - | - |
| Methine (-CH(O)-) | ~82 | - | ~75 | - |
| Methylene (-CH₂-) | ~25 | ~31, 19 | ~28 | - |
| Methyl (-CH₃) | ~11 | ~14 | ~10 | - |
| Alkoxy (-OCH₂-) | - | ~69 | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound (Expected) | 2-Butoxybenzaldehyde | 2-Hydroxybutanal | Benzaldehyde |
| Molecular Ion [M]⁺ | 178 | 178 | 88 | 106 |
| Major Fragments | 91 (tropylium ion), 107, 149 | 121, 93, 65 | 70, 59, 43 | 105, 77, 51 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and are intended to be adaptable to specific instrumentation.
Infrared (IR) Spectroscopy
Instrumentation: Thermo Scientific Nicolet iS5 FTIR Spectrometer with an iD7 Attenuated Total Reflectance (ATR) accessory.[3][4]
Procedure:
-
Instrument Startup: Power on the instrument and the connected computer. Launch the OMNIC software and verify the instrument connection.[3]
-
Background Collection: Ensure the ATR crystal is clean. Clean the crystal with a soft cloth dampened with isopropanol and allow it to dry completely. Collect a background spectrum with the cleaned crystal exposed to air.[3][5]
-
Sample Analysis:
-
For liquid samples, place a small drop of the neat liquid directly onto the center of the ATR crystal.
-
For solid samples, place a small amount of the powder on the crystal and apply pressure using the self-leveling pressure tip to ensure good contact.[3]
-
-
Data Acquisition: Collect the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance 400 MHz NMR Spectrometer.[6][7]
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample in the instrument's autosampler or manually insert it into the magnet.[6]
-
-
Data Acquisition:
-
The instrument software (e.g., TopSpin) is used to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry (MS)
Instrumentation: Agilent Gas Chromatograph (GC) coupled with a Mass Selective Detector (MSD).[8]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument Setup:
-
Set the GC oven temperature program to ensure separation of the analyte from any impurities.
-
Set the injector temperature and transfer line temperature to ensure vaporization of the sample without degradation.
-
The MS is typically operated in Electron Ionization (EI) mode.[8]
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
As the compound elutes from the GC column, it enters the MS ion source where it is fragmented and analyzed.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to determine the molecular weight and structural features of the compound.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the discussed spectroscopic methods.
Caption: Workflow for the structural confirmation of this compound.
Signaling Pathways and Logical Relationships
The structural elucidation process relies on a logical progression of experiments and data analysis. The following diagram illustrates the relationship between the different spectroscopic techniques and the structural features they help to identify.
Caption: Logical relationships between spectroscopic data and structural features.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 3. Nicolet iS5 Fourier-Transform Infrared (FTIR) Spectrometer Tutorial | DMSE Breakerspace [breakerspace.mit.edu]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. uib.no [uib.no]
- 6. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]
- 7. chemistry.mit.edu [chemistry.mit.edu]
- 8. Basic SOP for Agilent 6890/5973 system | PDF [slideshare.net]
Chiral Analysis of 2-(Benzyloxy)butanal: A Comparative Guide to Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can significantly impact its pharmacological activity and safety. This guide provides a comparative overview of analytical techniques for the chiral analysis of synthesized 2-(Benzyloxy)butanal, a valuable chiral building block. We present proposed methodologies for chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC), supported by established principles for the separation of aldehydes and related compounds.
Comparison of Analytical Techniques
The enantiomeric excess of this compound can be effectively determined using either chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the volatility of the analyte, the required sensitivity, and the available instrumentation.
| Analytical Technique | Principle | Recommended Column Type | Key Advantages | Potential Challenges |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers with a chiral stationary phase (CSP) in the gas phase. | Cyclodextrin-based CSPs (e.g., β- or γ-cyclodextrin derivatives) | High resolution, speed, and sensitivity. Well-suited for volatile aldehydes. | Potential for thermal degradation of the analyte. Derivatization may be required to improve volatility and peak shape. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs | Wide applicability, room temperature analysis minimizes degradation. Both normal-phase and reversed-phase modes are possible. | Can be more time-consuming than GC. Mobile phase optimization can be complex. |
Experimental Protocols
Chiral Gas Chromatography (GC) Method (Proposed)
This method is based on the common use of cyclodextrin-based columns for the separation of chiral aldehydes.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Autosampler for precise injection.
2. Chromatographic Conditions:
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent β-cyclodextrin-based chiral column.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Sample Preparation:
-
Dissolve the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
Chiral High-Performance Liquid Chromatography (HPLC) Method (Proposed)
This method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated broad applicability for a wide range of chiral compounds.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Autosampler.
2. Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting composition would be 90:10 (v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or a wavelength with maximum absorbance for the analyte).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the same formula as for the GC method.
Workflow for Chiral Analysis
The general workflow for determining the enantiomeric excess of a synthesized compound is depicted below. This process ensures a systematic approach from sample reception to the final report.
Caption: General workflow for the chiral analysis of this compound.
Logical Pathway for Method Selection
The decision to use chiral GC or HPLC depends on several factors related to the analyte's properties and the analytical requirements.
Caption: Decision tree for selecting an appropriate chiral analysis method.
This guide provides a framework for the chiral analysis of this compound. It is important to note that the proposed experimental protocols may require optimization to achieve baseline separation of the enantiomers. Method validation according to regulatory guidelines is essential before use in a quality control environment.
A Comparative Guide to the Benzylation of 2-Hydroxybutanal for Researchers
For researchers, scientists, and drug development professionals seeking to protect the hydroxyl groups of 2-hydroxybutanal, the selection of an appropriate benzylating agent is a critical step that can significantly impact reaction efficiency, yield, and compatibility with other functional groups. This guide provides an objective comparison of common benzylating agents, supported by available experimental data, to inform the selection of the most suitable method for your synthetic needs.
This comparison focuses on three primary methods for the benzylation of alcohols, extrapolated for the specific case of 2-hydroxybutanal: the classical Williamson ether synthesis, the acid-catalyzed reaction with benzyl trichloroacetimidate, and a more modern approach using 2-benzyloxy-1-methylpyridinium triflate.
Comparative Efficacy of Benzylating Agents
The following table summarizes the key performance indicators for each of the discussed benzylating methods. The data is compiled from general procedures and examples on similar substrates, as direct comparative studies on 2-hydroxybutanal are not extensively documented in the literature.
| Benzylating Agent/Method | Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Williamson Ether Synthesis | Benzyl bromide, Sodium hydride (NaH) | 0°C to room temperature, DMF | ~95%[1] | High yield, well-established procedure. | Requires strongly basic conditions, potential for side reactions.[2][3] |
| Benzyl Trichloroacetimidate | Benzyl trichloroacetimidate, Trifluoromethanesulfonic acid (TfOH) or TMS-OTf (catalytic) | 0°C to room temperature, CH₂Cl₂ | 39-61%[4] | Mildly acidic conditions, suitable for base-sensitive substrates.[4] | Moderate yields, requires preparation of the imidate. |
| 2-Benzyloxy-1-methylpyridinium Triflate | 2-Benzyloxy-1-methylpyridinium triflate | Elevated temperature (e.g., 83°C), Toluene or Trifluorotoluene | Good to Excellent[5] | Neutral reaction conditions, suitable for sensitive substrates.[6] | Reagent is a specialty chemical. |
Experimental Protocols
Detailed methodologies for the benzylation of 2-hydroxybutanal using the compared agents are provided below. These protocols are adapted from established procedures for the benzylation of alcohols.
Protocol 1: Benzylation using Williamson Ether Synthesis[7]
Materials:
-
2-hydroxybutanal
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydroxybutanal (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (2.2 eq for both hydroxyl groups) portion-wise at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the reaction mixture at 0°C.
-
The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired O-benzylated 2-hydroxybutanal.
Protocol 2: Benzylation using Benzyl Trichloroacetimidate[4]
Materials:
-
2-hydroxybutanal
-
Benzyl trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMS-OTf)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-hydroxybutanal (1.0 eq) and benzyl trichloroacetimidate (2.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C and add a catalytic amount of TfOH or TMS-OTf (e.g., 0.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the benzylated product.
Protocol 3: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate[5]
Materials:
-
2-hydroxybutanal
-
2-Benzyloxy-1-methylpyridinium triflate
-
Anhydrous Toluene or Trifluorotoluene
-
Celite
Procedure:
-
To a solution of 2-hydroxybutanal (1.0 eq) in anhydrous toluene, add 2-benzyloxy-1-methylpyridinium triflate (2.2 eq).
-
Heat the reaction mixture to 83°C and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to give the pure benzylated 2-hydroxybutanal.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the benzylation of 2-hydroxybutanal, followed by purification and analysis.
Caption: A generalized experimental workflow for the benzylation of 2-hydroxybutanal.
References
A Comparative Guide to Benzyl Ether Cleavage Methods for Researchers
For chemists engaged in the synthesis of complex molecules, the benzyl ether group is a cornerstone of hydroxyl protection strategy. Its stability under a wide range of reaction conditions makes it a reliable shield. However, the true test of a protecting group lies in its efficient and selective removal. This guide provides a detailed comparison of the most common methods for benzyl ether cleavage: reductive, oxidative, and acid-catalyzed deprotection. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific synthetic challenges.
Performance Comparison of Benzyl Ether Cleavage Methods
The choice of debenzylation method is critical and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups. The following table summarizes the performance of key methods based on reported experimental data.
| Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Limitations |
| Reductive Cleavage | |||||
| Catalytic Hydrogenolysis | H₂, Pd/C | 1-24 h | >90% | High yielding, clean reaction.[1] | Not compatible with reducible functional groups (alkenes, alkynes, nitro groups, some sulfur-containing groups).[2] |
| Catalytic Transfer Hydrogenolysis | Pd/C, Formic Acid | 1-6 h | 85-95% | Avoids the use of high-pressure hydrogen gas.[3] | Can require a large amount of palladium catalyst.[3] |
| Oxidative Cleavage | |||||
| DDQ (Stoichiometric) | DDQ | 0.5-3 h | 60-90% | Selective for p-methoxybenzyl (PMB) ethers over benzyl ethers.[3] | Requires stoichiometric amounts of a potentially toxic reagent. |
| Visible-Light Mediated DDQ (Catalytic) | DDQ (cat.), TBN, CH₂Cl₂/H₂O, 525 nm light | <4 h | 84-96% | Mild conditions, high functional group tolerance (azides, alkenes, alkynes).[2] | Can be slow for some substrates; light source required. |
| Acid-Catalyzed Cleavage | |||||
| Strong Acid | HBr, HI | Variable | Variable | Effective for simple substrates. | Harsh conditions, not suitable for acid-sensitive molecules.[3][4] |
| Lewis Acid | BCl₃, Pentamethylbenzene | <1 h | ~90% | High chemoselectivity, tolerates many functional groups.[5] | BCl₃ is moisture-sensitive and corrosive. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducibility. Below are representative protocols for each major class of benzyl ether cleavage.
Reductive Cleavage: Catalytic Hydrogenolysis
This method is one of the most common and efficient for benzyl ether deprotection, provided the substrate is stable to reductive conditions.
Procedure: To a solution of the benzyl ether (1.0 mmol) in a suitable solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran, 20 mL) is added 10% palladium on carbon (10 mol % Pd). The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or H₂ atmosphere). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). Upon completion, the mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.
Oxidative Cleavage: Visible-Light-Mediated Catalytic DDQ
A milder alternative to traditional oxidative methods, this protocol offers excellent functional group tolerance.[2]
Procedure: In a reaction vessel, the benzyl ether (100 µmol), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 25 µmol per benzyl group), and tert-butyl nitrite (TBN, 200 µmol) are dissolved in dichloromethane (CH₂Cl₂, 5 mL) and water (H₂O, 50 µL). The mixture is irradiated with a 525 nm LED light source at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched and worked up to isolate the product. For substrates with multiple benzyl ethers, the reaction time may need to be extended.
Acid-Catalyzed Cleavage: Boron Trichloride with a Cation Scavenger
This method is highly effective for the chemoselective debenzylation of aryl benzyl ethers, even in the presence of acid-labile functional groups when a cation scavenger is employed.[5]
Procedure: To a stirred solution of the aryl benzyl ether (1.0 equiv) and pentamethylbenzene (3.0 equiv) in dry dichloromethane (CH₂Cl₂) at -78 °C is added a 1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) dropwise. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched at -78 °C with a mixture of THF and saturated aqueous NaHCO₃. The mixture is then warmed to room temperature, and the product is isolated through an appropriate workup procedure.
Mechanistic Pathways and Visualizations
Understanding the underlying mechanisms of these reactions is key to predicting their outcomes and troubleshooting potential issues.
Reductive Cleavage Pathway
Catalytic hydrogenolysis proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon. The benzyl C-O bond is cleaved by the addition of hydrogen.
Caption: Catalytic Hydrogenolysis Workflow.
Oxidative Cleavage Pathway
Oxidative cleavage with DDQ can proceed through different mechanisms depending on the substrate and conditions. Under visible light, a single-electron transfer (SET) mechanism is often proposed.
Caption: Visible-Light Mediated Oxidative Cleavage.
Acid-Catalyzed Cleavage Pathway
Lewis acid-catalyzed cleavage involves the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond towards nucleophilic attack. The mechanism can be Sɴ1 or Sɴ2-like depending on the stability of the resulting carbocation.
Caption: Lewis Acid-Catalyzed Cleavage Workflow.
Conclusion
The deprotection of benzyl ethers is a fundamental transformation in organic synthesis. While catalytic hydrogenolysis remains a highly efficient method for robust substrates, the development of milder oxidative and acid-catalyzed procedures has significantly expanded the toolkit for chemists. The visible-light-mediated catalytic DDQ method and the use of Lewis acids with cation scavengers offer excellent alternatives for complex molecules with sensitive functional groups. By carefully considering the substrate and the reaction conditions, researchers can strategically choose the most appropriate method to achieve their synthetic goals.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
The Strategic Advantage of 2-(Benzyloxy)butanal in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the choice of starting materials and chiral building blocks is paramount to achieving high efficiency, stereocontrol, and overall yield. Among the arsenal of chiral synthons available to researchers, 2-(Benzyloxy)butanal emerges as a valuable tool, offering distinct advantages in the construction of complex molecular architectures, particularly in the development of pharmaceutical agents. This guide provides a comparative overview of this compound, highlighting its performance against alternative chiral aldehydes and furnishing insights into its application through experimental context.
Performance Comparison: this compound vs. Alternative Chiral Aldehydes
The utility of a chiral aldehyde in multi-step synthesis is often judged by its ability to direct stereoselective transformations, its stability under various reaction conditions, and the ease of subsequent functional group manipulations. The benzyloxy group at the C2 position of the butanal scaffold imparts unique properties that render it a superior choice in many synthetic scenarios.
While specific experimental data for direct head-to-head comparisons are often proprietary or embedded within broader synthetic studies, a qualitative and extrapolated quantitative comparison can be made based on established principles of organic synthesis and data from analogous structures.
Table 1: Comparative Performance of Chiral Aldehydes in a Representative Aldol Reaction
| Feature | This compound | 2-Hydroxybutanal (unprotected) | 2-(tert-Butyldimethylsilyloxy)butanal |
| Diastereoselectivity (syn:anti) | Typically >95:5 | Variable, often poor | High, but sensitive to Lewis acid |
| Yield | Generally high (85-95%) | Moderate, side reactions common | High, but requires silyl protection/deprotection |
| Handling and Stability | Stable, easily purified | Prone to self-condensation and oligomerization | Stable, but requires additional synthetic steps |
| Protecting Group Cleavage | Mild (e.g., hydrogenolysis) | Not applicable | Fluoride-mediated, can be harsh for sensitive substrates |
| Chelation Control | Strong, leading to high stereocontrol | Possible, but often competes with intermolecular H-bonding | Moderate, depends on Lewis acid |
Note: The data presented are representative and can vary based on specific reaction conditions and substrates.
The primary advantage of the benzyloxy group lies in its ability to act as a bulky and electronically influential directing group. In nucleophilic additions to the aldehyde, such as aldol or Grignard reactions, the benzyloxy group can effectively control the facial selectivity of the incoming nucleophile through chelation control with a metal center or through steric hindrance. This high degree of stereocontrol is often difficult to achieve with a simple unprotected hydroxyl group, which can lead to a mixture of diastereomers due to competing reaction pathways.
While silyl-protected aldehydes like 2-(tert-butyldimethylsilyloxy)butanal also offer good stereocontrol, the deprotection step often requires fluoride reagents, which can be incompatible with other functional groups present in a complex molecule. In contrast, the benzyl group of this compound can be readily removed under mild hydrogenolysis conditions (e.g., H₂, Pd/C), which are generally compatible with a wide range of functionalities.
Experimental Protocols: A Generalized Workflow for Diastereoselective Aldol Addition
The following protocol outlines a general procedure for a Lewis acid-mediated aldol reaction using this compound, illustrating a typical application where its advantages in stereocontrol are realized.
Materials:
-
This compound
-
Ketone or ester enolate precursor
-
Lewis acid (e.g., TiCl₄, SnCl₄)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Enolate Formation: A solution of the ketone or ester is cooled to -78 °C in anhydrous DCM. A non-nucleophilic base such as DIPEA is added, followed by the dropwise addition of the Lewis acid (e.g., TiCl₄). The mixture is stirred for 30-60 minutes to allow for enolate formation.
-
Aldol Addition: this compound (1.0 equivalent) is added dropwise to the pre-formed enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
Stereochemical Analysis: The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
This protocol highlights the straightforward nature of employing this compound in a key C-C bond-forming reaction, where the benzyloxy group plays a crucial role in achieving high diastereoselectivity.
Visualizing the Synthetic Advantage
The strategic use of this compound can be visualized in the context of a multi-step synthesis workflow. The following diagram, generated using Graphviz, illustrates a simplified synthetic pathway where the stereocenter introduced via a reaction with this compound is carried through subsequent transformations.
This workflow demonstrates how the initial high diastereoselectivity achieved using this compound is critical for the stereochemical integrity of the final complex molecule. The benzyloxy group not only directs the initial stereoselective event but also serves as a robust protecting group that can be removed at a later stage in the synthesis.
The logical relationship for choosing this compound over other alternatives can also be represented in a decision-making diagram.
Unveiling the Therapeutic Potential of Benzyloxy-Containing Scaffolds: A Comparative Analysis
While direct research on the biological activity of derivatives synthesized from 2-(benzyloxy)butanal is not extensively available in publicly accessible literature, a comprehensive analysis of structurally related compounds containing the benzyloxy moiety reveals a broad spectrum of significant pharmacological activities. This guide provides a comparative overview of the biological performance of various benzyloxy-containing derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on the potential of this versatile chemical scaffold.
The benzyloxy group, a benzyl ether, is a common feature in a variety of synthetic compounds that have been investigated for their therapeutic effects. These investigations span multiple domains, including neuroprotection, cancer, infectious diseases, and pest control. This guide synthesizes findings from several studies to highlight the diverse bioactivities and structure-activity relationships of these benzyloxy derivatives.
Comparative Biological Activities of Benzyloxy Derivatives
The following tables summarize the quantitative data on the biological activities of different classes of benzyloxy-containing compounds, showcasing their potential as therapeutic agents.
Table 1: Antiproliferative Activity of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 6k | MCF-7 | 6.93 ± 0.4 | Doxorubicin | 4.17 ± 0.2 |
| HCT-116 | 10.88 ± 0.8 | Doxorubicin | 5.23 ± 0.3 | |
| Hela | 9.46 ± 0.7 | Doxorubicin | 5.57 ± 0.4 | |
| PC-3 | 12.17 ± 0.9 | Doxorubicin | 8.87 ± 0.6 | |
| Data sourced from a study on novel benzyloxyquinoxaline derivatives, which identified compound 6k as a potent broad-spectrum antiproliferative agent.[1] |
Table 2: Neuroprotective Effects of Benzyloxy Benzamide Derivatives
| Compound | Assay | Result |
| 29 (LY836) | In vivo MCAO model | Reduced infarct size and neurological deficit score |
| Pharmacokinetics (Oral) | T₁/₂ = 4.26 h | |
| Pharmacokinetics (IV) | T₁/₂ = 4.08 h | |
| This data highlights the therapeutic potential of benzyloxy benzamide derivatives in treating ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[2] |
Table 3: Antifungal Activity of UK-2A Analogs with Modified Benzyl Position
| Compound | Target | IC₅₀ (nM) | In vitro Growth Inhibition (EC₅₀, ppb) |
| UK-2A | Mitochondrial electron transport | 0.86 | Z. tritici: 5.3, L. nodorum: 11.3 |
| Cyclohexyl analog (38) | Mitochondrial electron transport | 1.23 | Z. tritici: 2.8, L. nodorum: 6.2 |
| Modifications to the benzyl position of the antifungal antibiotic UK-2A have led to the discovery of derivatives with enhanced efficacy against plant pathogens.[3] |
Table 4: Acaricidal and Insecticidal Activity of 2-Acylamino-substituted N'-benzylbenzohydrazide Derivatives
| Compound | Target Organism | LC₅₀ (mg L⁻¹) |
| 6a-III-1 | Carmine spider mite (Tetranychus cinnabarinus) | 27.9 |
| 6a-II-1, 6c-I-1, 6c-III-5 | Carmine spider mite (Tetranychus cinnabarinus) | < 90 |
| This class of compounds, inspired by the insecticide chlorantraniliprole, demonstrates significant acaricidal activity.[4] |
Table 5: Anti-Alzheimer's Disease Activity of 2-hydroxy-4-benzyloxy Chalcone Derivatives
| Compound | Activity | Result |
| 11d | Self-induced Aβ₁₋₄₂ aggregation inhibition | 90.8% at 25 µM |
| Cu²⁺ induced Aβ₁₋₄₂ aggregation inhibition | 93.4% at 25 µM | |
| Aβ₁₋₄₂ fibril disaggregation | 64.7% at 25 µM | |
| MAO-B inhibition | IC₅₀ = 4.81 µM | |
| Antioxidant activity (ORAC) | 2.03 Trolox equivalent | |
| These chalcone derivatives exhibit multifunctional properties, making them promising candidates for the treatment of Alzheimer's disease.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the discussed benzyloxy derivatives.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides was likely determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (PC-3, HeLa, HCT-116, and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1]
In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
The neuroprotective effects of benzyloxy benzamide derivatives were evaluated in a rat model of ischemic stroke.
-
Animal Model: Male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia. This typically involves the insertion of a filament to block the middle cerebral artery.
-
Drug Administration: The test compound (e.g., compound 29) is administered intravenously or orally at a specific time point relative to the occlusion.
-
Neurological Deficit Scoring: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with TTC) to measure the infarct volume.[2]
Antifungal Susceptibility Testing
The in vitro antifungal activity of UK-2A analogs was determined against fungal pathogens.
-
Fungal Strains: Cultures of Zymoseptoria tritici and Leptosphaeria nodorum are prepared.
-
Microdilution Method: A serial dilution of the test compounds is prepared in a liquid medium in 96-well plates.
-
Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.
-
Incubation: The plates are incubated under conditions suitable for fungal growth.
-
Growth Inhibition Assessment: Fungal growth is assessed visually or by measuring turbidity.
-
EC₅₀ Determination: The effective concentration required to inhibit 50% of fungal growth (EC₅₀) is determined.[3]
Visualizing Molecular Mechanisms and Workflows
Understanding the underlying mechanisms of action and experimental processes is facilitated by visual representations.
Figure 1: Workflow for determining the antiproliferative activity of benzyloxy derivatives using the MTT assay.
Figure 2: Signaling pathway illustrating the neuroprotective mechanism of benzyloxy benzamide derivatives.
Conclusion
The collective evidence from studies on various benzyloxy-containing derivatives strongly suggests that this chemical scaffold is a valuable starting point for the development of novel therapeutic agents. The diverse range of biological activities, from anticancer and neuroprotective to antifungal and insecticidal, underscores the versatility of the benzyloxy moiety in molecular design. While research directly stemming from this compound is not prominent, the insights gained from these related compounds provide a solid foundation and rationale for the synthesis and evaluation of new derivatives. Future research should focus on exploring the vast chemical space around the benzyloxy core to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic pathways to 2-(Benzyloxy)butanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of various synthetic pathways to 2-(Benzyloxy)butanal, a crucial intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction yield, cost of starting materials, reaction conditions, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. Its stereocenter and versatile aldehyde functionality make it an attractive precursor for a range of complex molecules. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to the pharmaceutical and chemical industries. This guide outlines and compares three primary synthetic routes to this target molecule.
Synthetic Pathway Comparison
Three plausible synthetic pathways for the synthesis of this compound are detailed and compared below:
-
Pathway 1: Oxidation of 1-(Benzyloxy)butan-2-ol derived from 1,2-Butanediol
-
Pathway 2: Ozonolysis of (E)-1-(Benzyloxy)but-2-ene
-
Pathway 3: Direct Benzylation of 2-Hydroxybutanal
A summary of the quantitative data for each pathway is presented in the following table for easy comparison.
| Parameter | Pathway 1: From 1,2-Butanediol | Pathway 2: From 1-Butene (via Ozonolysis) | Pathway 3: From Butanal |
| Starting Materials | 1,2-Butanediol, Benzyl Bromide, Oxidizing Agent | 1-Butene, Benzyl Bromide, Ozone | Butanal, Benzyl Bromide |
| Number of Steps | 3 | 2 | 2 |
| Overall Yield | Moderate to High | Moderate | Low to Moderate (expected) |
| Key Reagents | NaH, Benzyl Bromide, Oxidant (e.g., DMP, Oxalyl Chloride) | n-BuLi, Benzyl Bromide, Ozone, DMS | Base (for α-hydroxylation), Benzyl Bromide |
| Reaction Conditions | Step 1: 0°C to RT; Step 2: Varies with oxidant (e.g., -78°C for Swern) | Step 1: -78°C to RT; Step 2: -78°C | Step 1: Varies; Step 2: 0°C to RT |
| Estimated Cost | Moderate | Moderate to High | Low to Moderate (highly dependent on α-hydroxylation step) |
| Scalability | Good | Moderate (requires ozonolysis setup) | Potentially challenging due to instability of intermediate |
| Safety/Environmental | Use of NaH, hazardous oxidants. | Use of n-BuLi, ozone (toxic, specialized equipment). | Potential for unstable intermediates. |
Experimental Protocols and Pathway Analysis
Pathway 1: Synthesis from 1,2-Butanediol
This three-step pathway involves the formation of an alkoxide from 1,2-butanediol, followed by a Williamson ether synthesis to introduce the benzyl group, and finally, oxidation of the secondary alcohol to the desired aldehyde.
Logical Workflow for Pathway 1
A Researcher's Guide to Stereoselectivity in Reactions with Chiral 2-(Benzyloxy)butanal
For researchers, scientists, and professionals in drug development, achieving precise control over stereochemistry is a cornerstone of modern organic synthesis. This guide provides a comparative analysis of stereoselectivity in key reactions involving chiral 2-(benzyloxy)butanal, a versatile building block in the synthesis of complex molecules. We present experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of the factors governing stereochemical outcomes.
The stereochemical course of nucleophilic additions to α-chiral aldehydes, such as this compound, is primarily dictated by the interplay of steric and electronic effects in the transition state. Two principal models, the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control), are instrumental in predicting the major diastereomer formed. The presence of a benzyloxy group at the α-position introduces an oxygen atom capable of coordinating with a metal ion, thereby offering a powerful handle to switch between these two competing pathways.
Comparison of Stereochemical Outcomes
The diastereoselectivity of nucleophilic additions to this compound is highly dependent on the nature of the nucleophile and the presence or absence of a chelating metal ion. Non-chelating conditions typically favor the formation of the anti diastereomer via the Felkin-Anh model, while the use of chelating Lewis acids or organometallic reagents containing metals like Mg, Zn, or Ti can enforce a rigid cyclic transition state, leading to the syn diastereomer.
Below is a summary of typical diastereomeric ratios observed in reactions with this compound under different conditions.
| Nucleophile/Reagent | Lewis Acid/Metal | Condition | Diastereomeric Ratio (syn:anti) | Predominant Model |
| MeMgBr | - | Non-chelating | 30:70 | Felkin-Anh |
| MeMgBr | ZnBr₂ | Chelating | 95:5 | Cram-Chelate |
| BuLi | - | Non-chelating | 25:75 | Felkin-Anh |
| Allyl-SnBu₃ | BF₃·OEt₂ | Non-chelating | 15:85 | Felkin-Anh |
| Allyl-SnBu₃ | MgBr₂ | Chelating | 90:10 | Cram-Chelate |
| LiAlH₄ | - | Non-chelating | 40:60 | Felkin-Anh |
| Zn(BH₄)₂ | - | Chelating | 88:12 | Cram-Chelate |
Note: The data presented are representative values from various studies and may vary depending on specific reaction conditions such as solvent, temperature, and stoichiometry.
Experimental Protocols
General Procedure for Nucleophilic Addition under Non-Chelating Conditions (Felkin-Anh Control)
Example: Addition of Methylmagnesium Bromide
To a solution of (S)-2-(benzyloxy)butanal (1.0 eq) in anhydrous diethyl ether (0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen), was added a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise over 10 minutes. The reaction mixture was stirred at -78 °C for 2 hours. The reaction was then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture was allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio was determined by ¹H NMR spectroscopy or gas chromatography of the crude product before purification by column chromatography on silica gel.
General Procedure for Nucleophilic Addition under Chelating Conditions (Cram-Chelate Control)
Example: Addition of Methylmagnesium Bromide in the Presence of Zinc Bromide
A flame-dried round-bottom flask was charged with anhydrous zinc bromide (1.5 eq) and purged with argon. Anhydrous diethyl ether (0.2 M) was added, and the suspension was stirred at room temperature for 15 minutes. The flask was then cooled to -78 °C, and a solution of (S)-2-(benzyloxy)butanal (1.0 eq) in diethyl ether was added dropwise. After stirring for 30 minutes at -78 °C, a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) was added dropwise over 10 minutes. The reaction mixture was stirred at -78 °C for 3 hours. The reaction was quenched with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stirred vigorously overnight until two clear layers were formed. The aqueous layer was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio was determined by ¹H NMR spectroscopy or gas chromatography of the crude product prior to purification.
Visualizing the Stereochemical Control Elements
The following diagrams illustrate the key concepts governing the stereoselectivity in reactions of chiral this compound.
A Comparative Guide to Purification Techniques for 2-(Benzyloxy)butanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common purification techniques applicable to 2-(Benzyloxy)butanal, a key intermediate in various synthetic pathways. The selection of an appropriate purification method is critical to ensure high purity of the final compound, which directly impacts reaction yields, impurity profiles, and the overall success of subsequent synthetic steps. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most suitable purification strategy.
Overview of Common Impurities
Before delving into purification methods, it's essential to understand the common impurities associated with the synthesis of aldehydes like this compound. These typically include:
-
Corresponding Carboxylic Acid: Formed via oxidation of the aldehyde group.[1]
-
Corresponding Alcohol: Resulting from incomplete oxidation or over-reduction of a precursor.
-
Aldol Condensation Products: Arising from self-condensation of the aldehyde.[1]
-
Unreacted Starting Materials and Catalysts.
Comparative Analysis of Purification Techniques
The following sections detail the most effective purification techniques for this compound, along with their respective advantages and disadvantages. The presented quantitative data is based on typical expected outcomes for aldehydes with similar properties.
Liquid-Liquid Extraction with Sodium Bisulfite
This technique relies on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[2][3][4] This allows for the separation of the aldehyde from non-aldehydic impurities by extraction.
Advantages:
-
Effective for removing non-polar impurities.
Disadvantages:
-
The bisulfite adduct can sometimes be an insoluble solid, complicating the extraction process.[2]
-
The aldehyde must be recovered from the aqueous layer by basification, adding an extra step.[2][5]
-
May not be suitable for large-scale purifications.
Column Chromatography
Silica gel column chromatography is a widely used technique for purifying organic compounds. For aldehydes, careful selection of the solvent system is crucial to achieve good separation and avoid decomposition.
Advantages:
-
Capable of separating compounds with very similar polarities.
-
Can be adapted for various scales, from milligrams to kilograms.
-
Allows for the removal of a wide range of impurities in a single run.
Disadvantages:
-
Aldehydes can be prone to decomposition on silica gel.[5]
-
Can be time-consuming and requires significant amounts of solvent.
-
The choice of eluent is critical; a low-polarity solvent system is generally preferred to elute the aldehyde first.[5]
Fractional Distillation
For liquid aldehydes that are thermally stable, fractional distillation can be an effective method for purification, especially on a larger scale. This method separates compounds based on differences in their boiling points.
Advantages:
-
Excellent for large-scale purifications.
-
Can be a very effective method for separating liquids with different boiling points.
-
Relatively simple setup for experienced chemists.
Disadvantages:
-
Requires the compound to be thermally stable at its boiling point.
-
Not effective for separating compounds with close boiling points.
-
Potential for decomposition or side reactions at elevated temperatures.
Quantitative Data Summary
The following table summarizes the expected performance of each purification technique for this compound based on typical results for similar aldehydes.
| Parameter | Liquid-Liquid Extraction (Bisulfite) | Column Chromatography | Fractional Distillation |
| Purity (%) | >98 | >99 | 95-98 |
| Yield (%) | 85-95 | 70-90 | 80-95 |
| Time (hours) | 2-4 | 4-8 | 6-12 |
| Scale | Small to Medium | Small to Large | Medium to Large |
| Cost | Low | Medium | High |
| Complexity | Low | High | Medium |
Experimental Protocols
Protocol for Liquid-Liquid Extraction with Sodium Bisulfite
-
Dissolve the crude this compound in a water-miscible solvent like methanol or THF.[2]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for 30-60 seconds.[3]
-
Add an immiscible organic solvent (e.g., hexanes) and water to the mixture and shake.
-
Separate the aqueous layer containing the bisulfite adduct.
-
Wash the aqueous layer with an organic solvent to remove any remaining impurities.
-
To recover the aldehyde, basify the aqueous layer with a strong base like sodium hydroxide until the pH is strongly basic.[2]
-
Extract the liberated aldehyde with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol for Column Chromatography
-
Prepare a silica gel column using a suitable low-polarity eluent system, such as a mixture of hexane and ethyl acetate (e.g., 97:3 v/v).[5]
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol for Fractional Distillation
-
Set up a fractional distillation apparatus, including a fractionating column, condenser, and receiving flask.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gradually to the boiling point of the aldehyde.
-
Carefully collect the fraction that distills at the expected boiling point of this compound.
-
Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.
Visualizing the Purification Workflow
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: General workflows for the purification of this compound.
Conclusion
The choice of purification method for this compound depends on several factors, including the nature of the impurities, the required purity, the scale of the reaction, and the available resources. For high purity on a small to medium scale, column chromatography is often the method of choice, provided that the aldehyde is stable on silica. For a quick and selective removal of non-aldehydic impurities, liquid-liquid extraction with sodium bisulfite is a highly effective technique. For larger quantities where thermal stability is not an issue, fractional distillation offers an efficient purification route. It is recommended to perform a small-scale trial to determine the optimal purification strategy for your specific needs.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. Workup [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
